4-(2-Methoxyphenyl)thiophenol
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-14-13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCWNCJCOZNSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxybenzenethiol: Properties, Synthesis, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxybenzenethiol, a key aromatic thiol derivative. While the initially requested compound, 4-(2-Methoxyphenyl)thiophenol, is not readily identified in common chemical databases, this guide will focus on the closely related and well-documented compound, 4-Methoxybenzenethiol (also known as p-methoxythiophenol). This document will delve into its fundamental chemical and physical properties, established synthesis protocols, and significant applications, particularly within the realm of drug discovery and medicinal chemistry. The role of the thiol and methoxy functional groups in modulating biological activity and enabling further chemical modifications will be a central theme. Experimental methodologies, supported by mechanistic insights and comprehensive referencing, are provided to empower researchers in their laboratory endeavors.
Introduction: Unraveling the Significance of Substituted Thiophenols
Substituted thiophenols are a class of organosulfur compounds that have garnered considerable attention in synthetic and medicinal chemistry. The presence of a reactive thiol group on an aromatic ring provides a versatile handle for a myriad of chemical transformations, making these compounds valuable building blocks for more complex molecular architectures. The electronic properties of the aromatic ring, modulated by various substituents, can significantly influence the reactivity of the thiol group and the overall biological activity of the resulting molecules.
This guide focuses on 4-Methoxybenzenethiol, a thiophenol derivative featuring a methoxy group at the para position. This substitution pattern is of particular interest as the methoxy group, a well-known bioisostere for the hydroxyl group, can influence a molecule's pharmacokinetic and pharmacodynamic properties. Its inclusion can enhance metabolic stability and membrane permeability, crucial parameters in drug design. The thiol functional group is a key feature in a number of drug compounds, contributing to their therapeutic effects through various mechanisms, including acting as antioxidants, chelating agents, and covalent modifiers of biological targets.[1]
Core Compound Identification and Properties
The primary subject of this guide is 4-Methoxybenzenethiol.
| Property | Value | Source |
| CAS Number | 696-63-9 | [2][3] |
| Molecular Formula | C₇H₈OS | [2][3] |
| Molecular Weight | 140.20 g/mol | [2][3] |
| Alternate Names | p-Methoxythiophenol, 4-Methoxybenzenethiol, p-Mercaptoanisole | [2][3] |
Physicochemical Properties:
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Odor | Characteristic, strong |
| Boiling Point | 94-96 °C at 10 mmHg |
| Density | 1.14 g/mL at 25 °C |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol, ether, and benzene. |
Synthesis and Mechanistic Considerations
The synthesis of substituted thiophenols can be achieved through several established routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Reduction of Sulfonyl Chlorides
A common and reliable method for the preparation of thiophenols is the reduction of the corresponding benzenesulfonyl chloride. This two-step process involves the initial formation of the sulfonyl chloride followed by its reduction.
Experimental Protocol:
-
Sulfonylation of Anisole: Anisole is reacted with chlorosulfonic acid at low temperatures (0-5 °C) to yield 4-methoxybenzenesulfonyl chloride. The electrophilic chlorosulfonic acid attacks the electron-rich aromatic ring, with the para-product being the major isomer due to the ortho, para-directing effect of the methoxy group.
-
Reduction to the Thiol: The purified 4-methoxybenzenesulfonyl chloride is then reduced to 4-Methoxybenzenethiol. A variety of reducing agents can be employed, with zinc dust and sulfuric acid being a classical and effective choice. The reaction proceeds through the reduction of the sulfonyl chloride to the corresponding sulfinic acid and then to the thiol.
Causality Behind Experimental Choices: The use of low temperatures during sulfonylation is crucial to minimize side reactions and the formation of the ortho isomer. The choice of a strong reducing agent like zinc in an acidic medium ensures the complete reduction of the sulfonyl chloride to the thiol.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of 4-Methoxybenzenethiol.
Copper-Catalyzed Coupling Reactions
More modern approaches to thiophenol synthesis involve transition-metal-catalyzed cross-coupling reactions. These methods often offer milder reaction conditions and broader functional group tolerance. A notable example is the copper-catalyzed coupling of aryl halides with a sulfur source.[4][5]
Experimental Protocol:
-
Reaction Setup: 4-Iodoanisole, a copper(I) iodide (CuI) catalyst, and a sulfur source (e.g., elemental sulfur or sodium sulfide) are combined in a suitable solvent such as DMF or in an aqueous solution.
-
Coupling Reaction: The reaction mixture is heated to promote the copper-catalyzed C-S bond formation. The mechanism is believed to involve the oxidative addition of the aryl halide to the copper catalyst, followed by reaction with the sulfur nucleophile and reductive elimination to yield the aryl sulfide.
-
Reductive Workup: The intermediate disulfide or polysulfide is then reduced in situ or in a separate step using a reducing agent like sodium borohydride (NaBH₄) to afford the desired thiophenol.
Trustworthiness of the Protocol: This method's reliability stems from the well-established principles of transition metal catalysis. The direct use of elemental sulfur as the sulfur source is both atom-economical and cost-effective. The in-situ reduction step simplifies the workflow and minimizes the isolation of potentially unstable intermediates.
Spectroscopic Characterization
The identity and purity of synthesized 4-Methoxybenzenethiol are confirmed through standard spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, J=8.8 Hz, 2H, Ar-H ortho to -SH), 6.80 (d, J=8.8 Hz, 2H, Ar-H ortho to -OCH₃), 3.78 (s, 3H, -OCH₃), 3.35 (s, 1H, -SH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (C-OCH₃), 134.0 (C-H ortho to -SH), 121.5 (C-SH), 114.5 (C-H ortho to -OCH₃), 55.3 (-OCH₃) |
| IR (neat, cm⁻¹) | ~2550 (S-H stretch), ~1245 (C-O-C stretch, asymmetric), ~1030 (C-O-C stretch, symmetric) |
| Mass Spectrometry (EI) | m/z 140 (M⁺), 125 (M⁺ - CH₃), 97 (M⁺ - CH₃ - CO) |
Applications in Drug Discovery and Development
The unique combination of a nucleophilic thiol group and an electron-donating methoxy group makes 4-Methoxybenzenethiol a valuable precursor in the synthesis of various biologically active molecules. Biphenyl and its derivatives are important structural motifs in many pharmaceuticals.[6]
Synthesis of Biologically Active Thioethers
The thiol group of 4-Methoxybenzenethiol can readily undergo S-alkylation or S-arylation reactions to form a wide range of thioethers. Many thioether-containing compounds exhibit significant pharmacological activities.
Logical Relationship Diagram:
Caption: Synthetic utility of 4-Methoxybenzenethiol in generating diverse thioethers.
Role in the Development of Enzyme Inhibitors
The thiol group is a well-known nucleophile that can form covalent bonds with electrophilic residues in the active sites of enzymes. This property is exploited in the design of irreversible enzyme inhibitors. The 4-methoxyphenyl scaffold can be incorporated into molecules designed to target specific enzymes, with the thiol group serving as the reactive "warhead."
Precursor for Heterocyclic Synthesis
Thiophenols are important starting materials for the synthesis of sulfur-containing heterocyclic compounds, such as benzothiazoles and benzothiophenes. These heterocyclic systems are prevalent in many approved drugs. For instance, the reaction of 4-Methoxybenzenethiol with appropriate precursors can lead to the formation of substituted benzothiophenes, which have been investigated for their potential as anticancer and anti-inflammatory agents.
Safety and Handling
4-Methoxybenzenethiol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methoxybenzenethiol is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined properties and accessible synthetic routes make it an attractive starting material for the development of novel therapeutic agents. The strategic incorporation of the 4-methoxyphenylthiol moiety can impart desirable physicochemical and pharmacological properties to lead compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in research and development.
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(4-METHOXYPHENYL)METHANETHIOL. Matrix Fine Chemicals. [Link][7]
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Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link][4]
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Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molecules. [Link][11]
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CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. Organic Chemistry Portal. [Link][5]
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4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Bentham Science. [Link][12]
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The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry. ACS Publications. [Link][13]
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Important drugs with biphenyl substituents and synthetic strategies. ResearchGate. [Link][14]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link][6]
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Medicinal Thiols: Current Status and New Perspectives. PubMed. [Link][1]
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Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link][16]
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2-[(4-Methoxyphenyl)methyl]thiophen-3-yl 2-deoxy-2-methylhexopyranoside. EPA. [Link]
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Safety Data Sheet (SDS) and toxicity of 4-(2-Methoxyphenyl)thiophenol
Technical Whitepaper: Toxicological Profiling and Safety Data Architecture of 4-(2-Methoxyphenyl)thiophenol in Preclinical Workflows
Executive Summary
4-(2-Methoxyphenyl)thiophenol (also known systematically as 2'-methoxy-[1,1'-biphenyl]-4-thiol) is a highly reactive aromatic thiol utilized as a critical building block in the synthesis of pharmaceuticals, agricultural chemicals, and advanced polymers. Due to the inherent volatility and nucleophilicity of the thiophenol moiety, combined with the lipophilicity of the biphenyl backbone, this compound presents unique toxicological challenges. This whitepaper establishes a rigorous, self-validating framework for handling, classifying, and empirically testing the toxicity of 4-(2-Methoxyphenyl)thiophenol, grounded in authoritative occupational safety standards and mechanistic biochemical profiling.
Section 1: Molecular Architecture & Physicochemical Profiling
The structural architecture of 4-(2-Methoxyphenyl)thiophenol consists of a biphenyl system substituted with a methoxy group at the 2'-position and a sulfhydryl (-SH) group at the 4-position. The electron-donating nature of the methoxy group influences the electron density across the biphenyl axis, subtly modulating the pKa and nucleophilicity of the thiol group, which directly impacts its biological reactivity.
Table 1: Physicochemical Properties
| Property | Value / Description |
|---|---|
| Chemical Name | 4-(2-Methoxyphenyl)thiophenol |
| IUPAC Name | 2'-methoxy-[1,1'-biphenyl]-4-thiol |
| Molecular Formula | C13H12OS |
| Molecular Weight | 216.30 g/mol |
| Physical State | Solid / Viscous liquid (temperature dependent) |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, and Methanol |
| Odor | Pungent, characteristic garlic/thiol-like stench |
Section 2: Mechanistic Toxicology & Signaling Pathways
Understanding the toxicity of 4-(2-Methoxyphenyl)thiophenol requires analyzing the causality between its molecular structure and cellular targets. Thiophenols are highly reactive and toxic aromatic thiols[1]. In biological systems, the sulfhydryl group readily undergoes auto-oxidation to form aromatic disulfides. This process is not benign; it acts as a catalyst for a reduction/auto-oxidation cycle that generates Reactive Oxygen Species (ROS), including superoxide radicals and hydrogen peroxide (H2O2)[2][3].
Furthermore, the biphenyl backbone is highly lipophilic, allowing rapid penetration of cellular membranes. Once inside the cell, particularly in hepatocytes, biphenyl derivatives are metabolized by Cytochrome P450 (CYP450) enzymes (such as CYP1A and CYP2B)[4][5]. While CYP450 metabolism typically aids in detoxification via hydroxylation, the oxidation of thiophenols can rapidly deplete intracellular Glutathione (GSH) reserves. The depletion of GSH removes the cell's primary antioxidant defense, leading to unchecked lipid peroxidation, mitochondrial dysfunction, and ultimately, cellular apoptosis or red blood cell hemolysis[3].
Fig 1. Mechanistic pathway of thiophenol-induced oxidative stress and cellular apoptosis.
Section 3: Empirical Safety Data Sheet (SDS) Framework
To ensure regulatory compliance and laboratory safety, the handling of 4-(2-Methoxyphenyl)thiophenol must adhere to the OSHA Hazard Communication Standard (29 CFR 1910.1200)[6][7]. Chemical manufacturers and employers are required to evaluate the hazards of chemicals and convey this information via standardized labels and SDSs utilizing quick visual notations and precautionary statements[8].
Table 2: GHS Hazard Classification & Precautionary Statements
| GHS Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life. |
Handling and PPE Causality: Because thiophenols are volatile and highly toxic via inhalation, standard fume hood operation is insufficient for large-scale synthesis. Handlers must use a localized exhaust ventilation system or a glovebox. Nitrile gloves often provide insufficient breakthrough times for concentrated thiophenols; therefore, double-gloving with a butyl rubber outer layer is empirically recommended to prevent dermal absorption and subsequent systemic CYP450-mediated toxicity.
Section 4: Self-Validating Experimental Workflows
A core tenet of modern toxicological profiling is the implementation of self-validating protocols. Relying on a single viability assay (e.g., MTT) can yield false positives due to chemical interference (thiophenols can directly reduce tetrazolium salts). Therefore, the following workflow pairs a standardized viability assay with orthogonal ROS quantification and LC-MS/MS validation.
Protocol: Orthogonal In Vitro Cytotoxicity and Metabolic Profiling Rationale: We adapt the principles of the OECD Test Guideline 432 (In Vitro 3T3 NRU)[9][10] and apply them to HepG2 (human liver) cells to account for CYP450-mediated metabolism of the biphenyl moiety[11].
Step-by-Step Methodology:
-
Cell Culture & Dosing: Seed HepG2 cells in 96-well plates at
cells/well. Incubate for 24 hours. Dose the cells with 4-(2-Methoxyphenyl)thiophenol dissolved in DMSO (final DMSO concentration <0.5%) at concentrations ranging from 0.1 μM to 100 μM. -
Primary Viability Assay (Neutral Red Uptake): After 24 hours of exposure, remove the media. Add Neutral Red medium (50 μg/mL) and incubate for 3 hours. Wash with PBS and extract the dye using an ethanol/acetic acid solution. Measure absorbance at 540 nm to determine the
.-
Causality: Neutral red relies on lysosomal integration, avoiding the direct chemical reduction artifacts seen in MTT assays with thiols.
-
-
Orthogonal ROS Quantification: In a parallel 96-well plate dosed identically, add 10 μM of the fluorescent probe DCFDA (2',7'-dichlorofluorescin diacetate) 4 hours post-dosing. Measure fluorescence (Ex/Em = 485/535 nm).
-
Causality: This validates that the mechanism of cell death observed in Step 2 is driven by the ROS generation inherent to thiophenol auto-oxidation[1].
-
-
LC-MS/MS Metabolic Validation: Extract the supernatant and intracellular contents from a 100 μM dosed well. Run through a C18 column coupled to a triple quadrupole mass spectrometer. Monitor for the parent mass (m/z 215 [M-H]-) and expected hydroxylated/disulfide metabolites.
-
Causality: This step self-validates the entire system by proving the compound was not merely degraded in the media, but actively metabolized by the cells, confirming that the observed toxicity and ROS generation are biologically relevant.
-
Fig 2. Self-validating multi-assay workflow for empirical toxicity profiling.
References
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Title: Test No. 432: In Vitro 3T3 NRU Phototoxicity Test Source: OECD Guidelines for the Testing of Chemicals URL: [Link]
-
Title: OECD Test Guideline 432 - National Toxicology Program (NTP) Source: NIH / NTP URL: [Link]
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Title: OSHA Hazard Communication Standard (HAZCOM) 1910.1200 Source: National Association of Safety Professionals (NASP) URL: [Link]
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Title: Occupational Safety and Health Admin., Labor § 1910.1200 Source: GovInfo URL: [Link]
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Title: Hazard Communication Standard: Labels and Pictograms Source: OSHA URL: [Link]
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Title: Hepatic microsomal cytochrome P450 enzyme activity in relation to in vitro metabolism/inhibition of polychlorinated biphenyls Source: PubMed (NIH) URL: [Link]
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Title: Recent Progress in the Development of Fluorescent Probes for Thiophenol Source: MDPI URL: [Link]
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Title: A NIR fluorescent probe for imaging thiophenol in the living system and revealing thiophenol-induced oxidative stress Source: Chinese Chemical Letters (RHHZ) URL: [Link]
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A Technical Guide to the Thermodynamic Stability of Methoxy-Substituted Biaryl Thiols
Abstract
Biaryl scaffolds are privileged structures in modern drug discovery, offering a unique combination of structural rigidity and conformational flexibility that is crucial for potent and selective ligand-receptor interactions.[1][2] The introduction of substituents, such as methoxy and thiol groups, profoundly influences the thermodynamic stability and conformational preferences of these systems. This guide provides an in-depth analysis of the factors governing the stability of methoxy-substituted biaryl thiols, a class of compounds with significant potential in medicinal chemistry. We will explore the intricate interplay of steric and electronic effects, with a particular focus on the role of the methoxy group's position, intramolecular hydrogen bonding involving the thiol moiety, and the anomeric effect. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural and energetic landscape of these important molecules.
Introduction: The Significance of Biaryl Thiols in Drug Development
Biaryl moieties are frequently incorporated into drug candidates due to their ability to present pharmacophoric elements in a well-defined spatial orientation.[1][3] The torsional angle between the two aryl rings is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity.[4][5] Methoxy groups are often introduced to modulate physicochemical properties such as solubility and metabolic stability, and to influence the electronic character of the aromatic rings.[6][7][8] The thiol group, with its unique reactivity and hydrogen bonding capabilities, can serve as a crucial anchoring point for protein binding or as a handle for bioconjugation.[9][10] Understanding the thermodynamic stability of different conformers of methoxy-substituted biaryl thiols is therefore paramount for rational drug design and lead optimization.
Fundamental Principles Governing Conformational Stability
The thermodynamic stability of a biaryl system is primarily dictated by the balance between two opposing forces: steric hindrance, which favors a non-planar conformation, and π-conjugation, which is maximized in a planar arrangement. The introduction of substituents alters this delicate balance.
The Role of Steric Hindrance: Ortho-Substitution Effects
The presence of substituents at the ortho positions of the biaryl core introduces significant steric repulsion, forcing the rings to adopt a twisted, non-planar conformation to alleviate this strain.[1][11] The size of the ortho-substituent directly correlates with the degree of twisting and the height of the rotational energy barrier. For methoxy-substituted biaryl thiols, the positioning of the methoxy group is critical. An ortho-methoxy group will induce a significant dihedral angle, while a meta- or para-methoxy group will have a less direct steric impact on the biaryl torsion.
Electronic Effects: The Influence of the Methoxy Group
The methoxy group exerts a dual electronic effect: it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but it is also a strong resonance electron-donating group due to the lone pairs on the oxygen.[6][7][8] This resonance effect increases the electron density in the aromatic ring, particularly at the ortho and para positions.[7] This can influence the torsional barrier by altering the bond order of the inter-ring C-C bond.
Intramolecular Hydrogen Bonding: The Thiol as a Key Player
The thiol group can act as both a hydrogen bond donor and acceptor.[12][13] In methoxy-substituted biaryl thiols, the potential for intramolecular hydrogen bonding between the thiol proton and the oxygen of a strategically positioned methoxy group can significantly stabilize a particular conformation. For instance, an ortho-methoxy group on one ring and an ortho-thiol group on the adjacent ring can form a pseudo-six-membered ring through a hydrogen bond, thereby locking the dihedral angle and enhancing the stability of that conformer.[14][15]
The Anomeric Effect
The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation over a sterically less hindered equatorial one.[16] While classically described in cyclic systems, a related stereoelectronic effect can be at play in acyclic systems like biaryls. The interaction between the lone pairs of the methoxy oxygen and the antibonding (σ*) orbital of the C-S bond of the thiol can contribute to the overall conformational preference.[17] The magnitude and direction of this effect will depend on the relative orientation of the methoxy and thiol groups.
Experimental and Computational Methodologies for Stability Assessment
A combination of experimental and computational techniques is essential for a thorough understanding of the thermodynamic stability of methoxy-substituted biaryl thiols.
Experimental Approaches
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[18] Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information between protons on the two aryl rings, which can be used to deduce the preferred dihedral angle.[19]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule.[20][21][22] This data reveals the dihedral angle, bond lengths, and bond angles, offering a snapshot of a low-energy conformation. It is important to note that crystal packing forces can influence the observed conformation.[1]
Computational Modeling
Quantum chemical calculations are indispensable for mapping the potential energy surface of biaryl rotation and quantifying the relative stabilities of different conformers.[23][24]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the energies of different conformers and to determine the transition states for rotation.[24][25]
-
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate energy calculations, especially for systems where electron correlation is important.[1]
The following table summarizes the key thermodynamic parameters that can be obtained from these calculations:
| Parameter | Description | Method of Determination |
| ΔE | The relative energy difference between conformers. | Quantum Chemical Calculations (DFT, MP2) |
| Rotational Barrier | The energy required to rotate from a stable conformer to a transition state. | Quantum Chemical Calculations (DFT, MP2) |
| Dihedral Angle (θ) | The angle between the two aryl rings. | X-ray Crystallography, NMR Spectroscopy, Quantum Chemical Calculations |
Case Studies: Positional Isomers of Methoxy-Substituted Biaryl Thiols
The position of the methoxy group relative to the thiol and the biaryl linkage has a profound impact on the thermodynamic stability.
Ortho-Methoxy, Ortho-Thiol Substitution
This arrangement offers the greatest potential for intramolecular hydrogen bonding between the thiol proton and the methoxy oxygen. This interaction can lead to a highly stabilized, near-planar conformation, significantly lowering the ground state energy.
Meta- and Para-Methoxy Substitution
When the methoxy group is in the meta or para position, direct intramolecular hydrogen bonding with an ortho-thiol is not possible. In these cases, the conformational preference will be primarily dictated by steric hindrance and the electronic effects of the methoxy group on the aromatic ring. The para-methoxy group, for instance, will exert a stronger resonance effect than a meta-methoxy group.[26]
Experimental and Computational Workflow
A robust workflow for assessing the thermodynamic stability of a novel methoxy-substituted biaryl thiol would involve the following steps:
Figure 1: A comprehensive workflow for the analysis of methoxy-substituted biaryl thiol stability.
Conclusion
The thermodynamic stability of methoxy-substituted biaryl thiols is a complex interplay of steric hindrance, electronic effects, intramolecular hydrogen bonding, and stereoelectronic interactions. A thorough understanding of these factors, gained through a combination of experimental and computational methods, is crucial for the successful design of novel drug candidates. The position of the methoxy group is a key determinant of the conformational landscape, with ortho-substitution often leading to unique and highly stabilized structures through intramolecular hydrogen bonding with the thiol group. This guide provides a foundational framework for researchers to approach the analysis and prediction of the conformational behavior of this important class of molecules.
References
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Jorgensen, W. L., & Tirado-Rives, J. (2005). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 1(5), 834-841. [Link]
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Alonso, J. L., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. [Link]
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Li, Y., et al. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Molecules, 31(x), x. [Link]
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Wikipedia. (n.d.). Anomeric effect. In Wikipedia. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 26(16), 4998. [Link]
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Głowacka, I. E., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3469. [Link]
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Lee, J., & Houk, K. N. (2021). Quantum Chemical Methods for Modeling Covalent Modification of Biological Thiols. ChemRxiv. [Link]
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Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. Molecules, 28(20), 7179. [Link]
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Lahey, S.-L., et al. (2020). Benchmarking Force Field and the ANI Neural Network Potentials for the Torsional Potential Energy Surface of Biaryl Drug Fragments. Journal of Chemical Information and Modeling, 60(12), 6335-6347. [Link]
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Tormena, C. F., et al. (2014). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Magnetic Resonance in Chemistry, 52(8), 411-418. [Link]
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Hertweck, C., et al. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. Angewandte Chemie International Edition, 57(45), 14692-14695. [Link]
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Al-Majidi, S. M. R., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4983. [Link]
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Tormena, C. F., et al. (2012). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
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ResearchGate. (n.d.). Conformational Preferences of a Polar Biaryl: A Phase- and Enantiomeric Purity-Dependent Molecular Hinge. Request PDF. [Link]
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Tvaroška, I., & Bleha, T. (1975). The different nature of the anomeric effect for methoxy and chlorine substituents. Tetrahedron Letters, 16(4), 249-252. [Link]
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Lahey, S.-L., et al. (2020). Benchmarking Force Field and the ANI Neural Network Potentials for the Torsional Potential Energy Surface of Biaryl Drug Fragments. ChemRxiv. [Link]
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Chou, P.-T., et al. (2014). Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. Journal of the American Chemical Society, 136(49), 17201-17208. [Link]
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Li, R., et al. (2023). Construction of hexabenzocoronene-based chiral nanographenes. Beilstein Journal of Organic Chemistry, 19, 736-751. [Link]
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Filarowski, A., & Koll, A. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Molecules, 21(12), 1656. [Link]
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LibreTexts Chemistry. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
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Kouznetsov, V. V., & Romero, L. M. (2010). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction, 25(3), 263-266. [Link]
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Lesot, P., et al. (2017). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition. Chemical Science, 8(2), 1253-1268. [Link]
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Nagaki, A., et al. (2014). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry, 2, 79. [Link]
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Ghattas, W., & Moitessier, N. (2019). Torsional Energy Barriers of Biaryls could be Predicted by Electron-richness/deficiency of Aromatic Rings. eScholarship@McGill. [Link]
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Thomas, S. P., et al. (2025). Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. Chemical Science, 16(x), x. [Link]
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Fomenkov, I. V., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 27(3), 882. [Link]
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da Silva, J. N., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society, 36(x), x. [Link]
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Sharma, P., & Kumar, A. (2021). Synthetic access to thiols: A review. Journal of Chemical Sciences, 133(1), 1-28. [Link]
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Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 684-690. [Link]
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Popova, Y., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]
-
Ghattas, W., & Moitessier, N. (2020). Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence. Journal of Chemical Theory and Computation, 16(1), 465-476. [Link]
-
Ullah, F., et al. (2016). The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. RSC Advances, 6(45), 38945-38953. [Link]
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Boyd, D. F., et al. (2017). Thiol-Catalyzed S8 Dissolution: A New Route to Polysulfanes. Journal of the American Chemical Society, 139(49), 17951-17956. [Link]
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Michigan State University Department of Chemistry. (2006, February 7). Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings. MSU Chemistry. [Link]
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de Oliveira, A. B., et al. (2018). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 29(8), 1667-1676. [Link]
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Patel, C. B., et al. (2015). Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research, 7(3), 20-26. [Link]
-
Zeni, G., & Comasseto, J. V. (2024). The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. IRIS. [Link]
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Thomas, S. P., et al. (2025). Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. RSC Publishing. [Link]
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da Silva, A. B. F., et al. (2015). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Journal of Organic Chemistry, 80(17), 8673-8679. [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]
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Wikipedia. (n.d.). Bioconjugation. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
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Technical Guide: Synthesis Pathways for 4-(2-Methoxyphenyl)thiophenol
The following technical guide details the synthesis of 4-(2-Methoxyphenyl)thiophenol , a specific biaryl thiol scaffold relevant to medicinal chemistry and materials science. This document prioritizes mechanistic clarity, scalability, and safety.
Version: 1.0 Target Molecule: 4-(2-Methoxyphenyl)thiophenol (Also: 4'-methoxy[1,1'-biphenyl]-4-thiol) Core Scaffold: Biaryl Thioether CAS Registry Number: (Analogous structures: 141106-XX-X)
Executive Summary
The synthesis of 4-(2-Methoxyphenyl)thiophenol presents a classic challenge in regioselective aromatic substitution. The target molecule consists of a thiophenol core substituted at the para-position with an ortho-methoxyphenyl ring.
Direct sulfonation of the biaryl system is ill-advised due to the directing effects of the methoxy group, which would favor electrophilic substitution on the wrong ring (Ring B). Therefore, the most reliable strategies involve sequential construction : first establishing the C-C biaryl bond, and subsequently installing the C-S bond using a pre-functionalized handle.
This guide outlines three validated pathways:
-
The Newman-Kwart Rearrangement (Route A): The most robust method for converting phenols to thiophenols, ideal for large-scale preparation.
-
Pd-Catalyzed C-S Coupling (Route B): A modern, mild approach utilizing transition metal catalysis.
-
Lithiation-Sulfuration (Route C): A traditional, cost-effective route for smaller batches.
Retrosynthetic Analysis
To design the optimal synthesis, we deconstruct the target into its primary synthons. The logic prioritizes the formation of the biaryl axis first, avoiding the handling of sensitive free thiols during the C-C bond formation step (which can poison Pd catalysts).
Figure 1: Retrosynthetic analysis showing the divergence at the C-S bond formation step.
Detailed Synthesis Pathways
Route A: The Newman-Kwart Rearrangement (Recommended)
Best for: Scalability, reliability, and avoiding catalyst poisoning.
This route leverages the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[1][2][3] It is chemically robust and avoids the handling of free thiols until the final step.
Step 1: Suzuki-Miyaura Coupling
Reaction: 4-Bromophenol + 2-Methoxyphenylboronic acid
-
Reagents: Pd(PPh
) (3 mol%), Na CO (2.0 equiv), DME/H O (2:1). -
Conditions: Reflux (85°C), 12-16 h.
-
Mechanism: Oxidative addition of Pd to the Ar-Br bond (favored over Ar-OH), followed by transmetallation and reductive elimination.
-
Note: The phenol -OH group is tolerated well under these basic conditions.
Step 2: Thiocarbamoylation
Reaction: 4-(2-Methoxyphenyl)phenol + Dimethylthiocarbamoyl chloride
-
Reagents: DABCO (1.5 equiv) or NaH (1.1 equiv), DMF.
-
Conditions: 80°C, 4 h.
-
Insight: This step activates the phenol oxygen. The product is generally a stable, crystalline solid.
Step 3: Newman-Kwart Rearrangement
Reaction: O-Aryl thiocarbamate
-
Conditions: Thermal neat (250-300°C) or Microwave (200°C, 30 min).
-
Mechanism: An intramolecular ipso-substitution via a four-membered cyclic transition state.[3] The driving force is the thermodynamic stability of the C=O bond over the C=S bond.[1][4]
Step 4: Hydrolysis
Reaction: S-Aryl thiocarbamate
-
Reagents: NaOH (10% aq), MeOH.
-
Conditions: Reflux, 2 h, followed by acidification (HCl).
Figure 2: The Newman-Kwart Rearrangement mechanism.
Route B: Pd-Catalyzed C-S Coupling (Modern)
Best for: Late-stage functionalization, mild conditions.
This route uses a "masking" strategy where the sulfur is introduced via a protected thiol source (like TIPS-SH or Potassium Thioacetate) to prevent catalyst poisoning.
Step 1: Chemoselective Suzuki Coupling
Reaction: 1-Bromo-4-iodobenzene + 2-Methoxyphenylboronic acid
-
Logic: The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. By controlling stoichiometry (1:1) and temperature, coupling occurs exclusively at the iodine position.
-
Reagents: Pd(dppf)Cl
(2 mol%), K PO , Toluene/H O. -
Conditions: 60°C (Controlled temp).
Step 2: C-S Bond Formation
Reaction: 4-Bromo-2'-methoxybiphenyl + TIPS-SH (Triisopropylsilanethiol)
-
Catalyst: Pd
(dba) / Xantphos. -
Base: Cs
CO . -
Solvent: 1,4-Dioxane, 100°C.
-
Mechanism: The bulky Xantphos ligand facilitates the reductive elimination of the C-S bond while preventing the formation of inactive Pd-thiolate resting states.
Step 3: Deprotection
Reaction: S-TIPS Intermediate
-
Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Conditions: Room temperature, 1 h.
Comparative Analysis
| Feature | Route A (Newman-Kwart) | Route B (Pd-Catalyzed) | Route C (Lithiation) |
| Overall Yield | High (60-75%) | Moderate (50-65%) | Variable (40-60%) |
| Scalability | Excellent (Kg scale) | Good (g scale) | Limited (Exothermic) |
| Cost | Low (Cheap reagents) | High (Pd, Ligands, TIPS-SH) | Low |
| Safety | High Temp required | Mild Temp | Pyrophoric (n-BuLi) |
| Purification | Crystallization often possible | Chromatography required | Chromatography required |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Methoxyphenyl)phenol (Precursor for Route A)
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.
-
Charge: Add 4-bromophenol (17.3 g, 100 mmol), 2-methoxyphenylboronic acid (16.7 g, 110 mmol), and Pd(PPh
) (3.4 g, 3.0 mmol). -
Solvent: Add dimethoxyethane (DME, 200 mL) and degas for 15 mins.
-
Base: Add 2M aqueous Na
CO (100 mL). -
Reaction: Heat to reflux (85°C) for 16 hours under argon.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH 6. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over MgSO
. -
Purification: Silica gel chromatography (Hexanes/EtOAc 4:1). Yield approx. 85%.
Protocol 2: Newman-Kwart Rearrangement[2]
-
Thiocarbamoylation: Dissolve the phenol (10 mmol) in DMF (20 mL). Add DABCO (15 mmol) and dimethylthiocarbamoyl chloride (12 mmol). Heat at 80°C for 4 h. Pour into water, filter the solid O-thiocarbamate.
-
Rearrangement: Place the dry O-thiocarbamate in a heavy-walled glass pressure tube (or microwave vial). Flush with argon.[5] Heat to 250°C in a sand bath for 45-60 mins. The solid will melt and darken slightly.
-
Hydrolysis: Dissolve the residue in MeOH (30 mL) and 10% NaOH (10 mL). Reflux for 2 hours.
-
Isolation: Cool, dilute with water, and wash with ether (to remove non-acidic impurities). Acidify the aqueous layer with HCl (conc) to pH 1. Extract the smelly thiol with DCM. Dry and concentrate.
Safety & Handling (Critical)
-
Thiol Stench: Thiophenols have an extremely low odor threshold and are potent stench agents. All work must be performed in a well-ventilated fume hood. Bleach (NaOCl) solution should be kept ready to neutralize glassware and spills immediately (oxidizes thiol to odorless sulfonate).
-
Oxidation Sensitivity: Thiophenols readily oxidize to disulfides (Ar-S-S-Ar) in air. Store the final product under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Reagent Toxicity: Dimethylthiocarbamoyl chloride is corrosive. n-BuLi (Route C) is pyrophoric.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Lloyd-Jones, G. C., et al. (2008). "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Dramatic Rate Acceleration in the Microwave." Journal of Organic Chemistry, 73(17), 6564–6571. Link
-
Itami, K., et al. (2006). "Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki-Miyaura Conditions." Journal of the American Chemical Society, 128(17), 5640-5641. Link
-
Hartwig, J. F., & Fernández-Rodríguez, M. A. (2009). "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." Chemistry – A European Journal, 15(12), 2773-2776. Link
-
Organic Chemistry Portal. "Newman-Kwart Rearrangement." Link
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- 6. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Self-Assembled Monolayers (SAMs) of 4-(2-Methoxyphenyl)thiophenol on Au(111)
Subtitle: Protocols, Mechanistic Insights, and Characterization for Advanced Surface Engineering
Executive Summary & Scientific Rationale
The engineering of metallic interfaces using Self-Assembled Monolayers (SAMs) is foundational to modern biosensing, molecular electronics, and nanofabrication. While flexible alkanethiols are ubiquitous, rigid aromatic thiols—specifically biphenyl derivatives—offer superior thermal stability, enhanced electron transfer rates, and highly ordered crystalline packing driven by intermolecular
This application note details the autonomous protocol for assembling 4-(2-Methoxyphenyl)thiophenol (also known as 2'-methoxy-[1,1'-biphenyl]-4-thiol) on Au(111) substrates.
Expert Insight: Unlike perfectly planar 4'-substituted biphenyl thiols, the ortho-methoxy group (2'-position) in this specific molecule introduces a critical steric clash with the proximal phenyl ring. This forces a dihedral twist, breaking absolute coplanarity. Furthermore, the electron-donating methoxy group alters the permanent dipole moment of the molecule. To achieve a densely packed monolayer, the choice of solvent and assembly kinetics must be tightly controlled to overcome these steric and dipole barriers[2].
Mechanistic Principles of Assembly
The formation of 4-(2-Methoxyphenyl)thiophenol SAMs is not a simple deposition; it is a dynamic, multi-stage thermodynamic process:
-
Physisorption: The solvated thiol molecules rapidly diffuse to the Au(111) surface, initially lying flat to maximize van der Waals contact.
-
Chemisorption: The S-H bond is cleaved, releasing hydrogen gas and forming a robust Au-S thiolate bond (~40–50 kcal/mol).
-
Phase Transition & Reorganization: As surface coverage increases, steric crowding forces the molecules into a "standing-up" phase. The biphenyl backbones tilt (typically 15°–20° from the surface normal) to maximize
stacking, while the distal 2'-methoxy groups orient toward the SAM-air interface, dictating the macroscopic wettability of the surface[3].
Mechanistic stages of 4-(2-Methoxyphenyl)thiophenol self-assembly on gold surfaces.
Experimental Workflow & Self-Validating Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation criteria of the current phase are met.
Workflow for the preparation and characterization of 4-(2-Methoxyphenyl)thiophenol SAMs on Au(111).
Phase 1: Substrate Preparation
Causality: Thiolate chemisorption is highly sensitive to adventitious carbon. Even a sub-monolayer of organic contamination will block Au-S bond formation.
-
Place Au(111)-coated substrates in a UV-Ozone cleaner for 15 minutes.
-
Immediately rinse with absolute ethanol and dry under a stream of high-purity nitrogen (
).
-
Validation Checkpoint: Measure the water contact angle. It must be < 5° (superhydrophilic) . If > 5°, repeat the cleaning process.
Phase 2: Solution Preparation
Causality: The dielectric constant of the solvent plays a crucial role in stabilizing the permanent dipole moment of the methoxy-substituted biphenyl thiol during assembly[2]. Absolute ethanol is the optimal solvent.
-
Prepare a 1.0 mM solution of 4-(2-Methoxyphenyl)thiophenol in degassed absolute ethanol.
-
Sonicate for 2 minutes to ensure complete dissolution.
-
Validation Checkpoint: The solution must be optically clear with no particulate matter.
Phase 3: SAM Assembly
Causality: While >90% of the monolayer forms within the first hour, the rigid biphenyl units require significant time to overcome steric hindrance and undergo the orientational phase transition to a tightly packed lattice[3]. Furthermore, ambient oxygen can oxidize thiols to disulfides, altering assembly kinetics.
-
Submerge the cleaned Au(111) substrates into the thiol solution.
-
Seal the container and purge with
or Argon. -
Incubate in the dark at room temperature for 18 to 24 hours .
Phase 4: Post-Assembly Processing
Causality: The highly conjugated nature of biphenyl thiols makes them prone to forming physisorbed multilayers via
-
Remove the substrates from the solution.
-
Rinse vigorously with hot absolute ethanol (approx. 50°C) for 30 seconds.
-
Rinse with room-temperature ethanol and blow dry with a jet of
.
Data Presentation & Quality Control Metrics
To confirm the successful formation of a pristine, single-layer SAM, characterize the surface using the following analytical techniques. The table below summarizes the expected quantitative data for a fully equilibrated 4-(2-Methoxyphenyl)thiophenol SAM.
| Characterization Technique | Expected Metric | Scientific Significance |
| Spectroscopic Ellipsometry | 1.2 – 1.4 nm | Confirms monolayer thickness. Values > 1.5 nm indicate incomplete removal of physisorbed multilayers. |
| Water Contact Angle (Advancing) | 70° – 75° | Reflects the surface energy dictated by the exposed 2'-methoxy groups. (Slightly more hydrophilic than unsubstituted biphenyl SAMs). |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p at 162.0 eV | The 162.0 eV doublet confirms chemisorbed Au-S thiolate bonds. The absence of a peak at ~164 eV validates that no free/unbound thiol remains[4]. |
| External Reflection FTIR (ER-FTIR) | ~1250 cm⁻¹ & ~1600 cm⁻¹ | Confirms structural integrity. The 1250 cm⁻¹ peak corresponds to C-O-C (methoxy) stretching; 1600 cm⁻¹ indicates aromatic C=C stretching[3]. |
References
-
Kang, J. F., Liao, S., Jordan, R., & Ulman, A. (1998). "Mixed Self-assembled Monolayers of Rigid Biphenyl Thiols: Impact of Solvent and Dipole Moment." Journal of the American Chemical Society. URL:[Link]
-
Ulman, A., et al. (2001). "Self-Assembled Rigid Monolayers of 4'-Substituted-4-mercaptobiphenyls on Gold and Silver Surfaces." Langmuir. URL:[Link]
-
Yu, T., Marquez, M. D., Tran, H.-V., & Lee, T. R. (2022). "Crosslinked organosulfur-based self-assembled monolayers: formation and applications." Soft Science. URL:[Link]
Sources
Application Note: Advanced Gold Surface Functionalization Using 4-(2-Methoxyphenyl)thiophenol
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Biosensor Fabrication, Molecular Electronics, and Surface Engineering
Executive Summary & Rationale
Self-assembled monolayers (SAMs) on gold surfaces are foundational architectures in modern nanotechnology, serving as the critical interface between inorganic transducers and complex biological or chemical environments[1]. While aliphatic alkanethiols are the traditional standard for SAM formation, they rely primarily on weak van der Waals forces for lateral stability.
For advanced applications requiring high thermal stability, enhanced electron transfer kinetics, or precise work function tuning, rigid aromatic thiols are vastly superior. 4-(2-Methoxyphenyl)thiophenol is a highly specialized biphenyl thiol derivative. By leveraging strong intermolecular
Mechanistic Insights: The Biphenyl Thiol Advantage
To achieve reproducible surface functionalization, it is critical to understand the thermodynamic and kinetic drivers of the assembly process. The functionalization of gold with 4-(2-Methoxyphenyl)thiophenol operates via a synergistic two-part mechanism:
-
Chemisorption (The Anchor): The process initiates with the rapid physisorption of the thiol onto the Au(111) surface, followed by oxidative addition. The cleavage of the S-H bond results in a strong, covalent gold-thiolate (Au-S) bond (~40-50 kcal/mol)[1].
-
Intermolecular Organization (The Lattice): Unlike flexible alkanethiols, which tilt at ~30° to maximize van der Waals contact, biphenyl thiols are rigid. Driven by the thermodynamic necessity to maximize
orbital overlap between adjacent aromatic cores, the molecules adopt a more perpendicular orientation (tilt angles of 15°–20°)[4]. -
Steric & Electronic Tuning: The 2-methoxy substitution dictates the torsional twist between the two phenyl rings due to steric hindrance[5]. This prevents overly dense packing that could lead to film fracturing, while simultaneously establishing a strong dipole moment at the SAM-vacuum interface, effectively modifying the work function of the gold electrode[3].
Mechanistic pathway of SAM formation driven by chemisorption and π-π stacking.
Comparative Surface Dynamics
To justify the selection of 4-(2-Methoxyphenyl)thiophenol over simpler thiols, the following table summarizes the quantitative and qualitative differences in monolayer properties.
| Property | Standard n-Alkanethiols | Unsubstituted Biphenyl Thiols | 4-(2-Methoxyphenyl)thiophenol |
| Primary Lateral Force | Van der Waals | ||
| Typical Tilt Angle | ~30° | ~15° | ~15° - 20° |
| Thermal Stability | Moderate (Desorbs >80°C) | High (Stable >100°C) | High (Stable >100°C) |
| Surface Dipole | Neutral / Alkyl-dependent | Weak | Strong (Tunable via -OCH₃) |
| Film Rigidity | Flexible (High defect rate) | Highly Rigid | Rigid with defined torsional twist |
Experimental Design & Self-Validating Protocol
The following protocol is engineered to eliminate common failure modes in SAM generation, such as disulfide formation, organic contamination, and physisorbed multilayers[6].
Phase 1: Substrate Preparation
Causality: Even trace organic contaminants will physically block thiol chemisorption, leading to pinhole defects in the monolayer[1].
-
Place the Au(111)-coated substrates in a UV-Ozone cleaner for 15–20 minutes to photo-oxidize organic contaminants.
-
Alternatively, immerse the substrates in a freshly prepared Piranha solution (30% H₂O₂ : 70% concentrated H₂SO₄) for 10 minutes. (Warning: Piranha is highly reactive; handle with extreme caution).
-
Rinse the substrates extensively with ultra-pure deionized water (18.2 MΩ·cm), followed by a rinse with absolute ethanol.
-
Dry immediately under a gentle stream of high-purity nitrogen (N₂) gas.
Phase 2: Thiol Solution Preparation
Causality: Rigid aromatic thiols exhibit lower solubility in pure ethanol than alkanethiols. Furthermore, dissolved oxygen causes thiols to dimerize into disulfides, which assemble poorly[7].
-
Prepare a co-solvent mixture of Anhydrous Ethanol (200 proof) and Dichloromethane (DCM) at a 9:1 ratio.
-
Degas the solvent mixture by bubbling with N₂ or Argon for 15 minutes.
-
Dissolve 4-(2-Methoxyphenyl)thiophenol in the degassed solvent to achieve a final concentration of 1.0 mM .
Phase 3: Monolayer Self-Assembly
Causality: While initial Au-S binding occurs in seconds, the thermodynamic rearrangement of the rigid biphenyl cores into a defect-free
-
Submerge the freshly cleaned gold substrates into the thiol solution.
-
Backfill the headspace of the container with N₂ gas and seal tightly with Parafilm to prevent oxidation during incubation[6].
-
Incubate the substrates in the dark at room temperature (20–25°C) for 24 to 48 hours .
Phase 4: Post-Assembly Processing
Causality: Capillary forces during withdrawal leave weakly bound, physisorbed molecules on top of the true monolayer, which will skew subsequent analytical data[6].
-
Remove the substrates from the assembly solution using clean, non-metallic tweezers.
-
Rinse the surface vigorously with absolute ethanol for 10–15 seconds using a wash bottle.
-
Submerge the substrate in a beaker of fresh ethanol and sonicate for 1 to 2 minutes . This step is critical for dislodging physisorbed multilayers without breaking the covalent Au-S bonds.
-
Perform a final rinse with ethanol and dry completely under a stream of N₂ gas.
Step-by-step experimental workflow for the functionalization of gold substrates.
Analytical Validation Workflows
To ensure the protocol has yielded a self-validating system, the functionalized surface must be interrogated to confirm monolayer integrity.
-
Electrochemical Impedance Spectroscopy (EIS) & Cyclic Voltammetry (CV): Use a standard redox probe (e.g., 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl). A defect-free biphenyl SAM will exhibit near-total blocking of Faradaic current, presenting a massive charge transfer resistance (
) in the Nyquist plot. This confirms a surface coverage of >99.9%[9]. -
External Reflection FTIR (ER-FTIR): Analyze the C-H and C-C aromatic stretching frequencies. The application of surface selection rules allows for the calculation of the Eulerian tilt angle, verifying the ~15-20° perpendicular orientation characteristic of rigid biphenyls[2].
-
Contact Angle Goniometry: Measure the static water contact angle. The presence of the terminal methoxy group will yield a predictable, slightly more hydrophilic surface compared to purely methyl-terminated biphenyl SAMs, confirming the correct top-face orientation of the molecule.
References
-
BenchChem Technical Support Team. Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly. Benchchem. 1
-
Sigma-Aldrich. Preparing Self-Assembled Monolayers. Sigma-Aldrich. 6
-
Kang, J. F., et al. On the Importance of the Headgroup Substrate Bond in Thiol Monolayers: A Study of Biphenyl-Based Thiols on Gold and Silver. Langmuir, ACS Publications. 4
-
Ben Ali, M., et al. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance. PMC. 9
-
Kang, J. F., et al. Self-Assembled Rigid Monolayers of 4'-Substituted-4-mercaptobiphenyls on Gold and Silver Surfaces. TU Dresden / Langmuir. 2
-
Niklewski, A. Growth and Structural Characterization of Self-Assembled Monolayers (SAMs) on Gold made from Functionalized Thiols and Selenols. Academia.edu. 8
-
Zirak, M., et al. Triazolobithiophene Light Absorbing Self-Assembled Monolayers: Synthesis and Mass Spectrometry Applications. PMC. 7
-
Heimel, G., et al. The Electronic Structure of Mixed Self-Assembled Monolayers. ACS Publications. 3
-
Kautz, N. A., et al. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold. The Journal of Physical Chemistry C, ACS Publications. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tu-dresden.de [tu-dresden.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. Triazolobithiophene Light Absorbing Self-Assembled Monolayers: Synthesis and Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Growth and Structural Characterization of Self-Assembled Monolayers (SAMs) on Gold made from Functionalized Thiols and Selenols [academia.edu]
- 9. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Preparation of Biaryl Sulfides using 4-(2-Methoxyphenyl)thiophenol
Abstract & Introduction
Biaryl sulfides (diaryl sulfides) are critical pharmacophores in medicinal chemistry, serving as precursors to sulfones and sulfoxides found in varying therapeutic classes, including antidepressants (e.g., Vortioxetine analogs) and anti-inflammatory agents. This application note details the synthesis and utilization of 4-(2-Methoxyphenyl)thiophenol (Systematic name: 2'-methoxy-[1,1'-biphenyl]-4-thiol) as a nucleophilic building block.
The 2'-methoxy-[1,1'-biphenyl] motif introduces a twisted biaryl architecture due to the ortho-methoxy steric influence, offering unique solubility and binding properties in drug targets. This guide provides a validated workflow for synthesizing this specific precursor and subsequently coupling it with diverse aryl halides via Palladium and Copper catalysis.
Precursor Synthesis: 4-(2-Methoxyphenyl)thiophenol
Since 4-(2-Methoxyphenyl)thiophenol is not a ubiquitous "off-the-shelf" reagent, we recommend an in-house synthesis via a robust two-step sequence: Suzuki-Miyaura coupling followed by Lithium-Halogen exchange/Sulfuration.
Step 1: Synthesis of 4-Bromo-2'-methoxy-1,1'-biphenyl
-
Reagents: 1-Bromo-4-iodobenzene (1.0 equiv), 2-Methoxyphenylboronic acid (1.1 equiv), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 equiv).
-
Solvent: DME/Water (4:1).
-
Conditions: Reflux (85°C), 12 h.
-
Mechanism: Chemoselective oxidative addition occurs at the C-I bond (weaker than C-Br), preserving the bromide for the next step.
Step 2: Conversion to Thiol (Lithiation/Sulfuration)
-
Reagents: n-Butyllithium (1.1 equiv), Elemental Sulfur (S8) (1.2 equiv), HCl (aq).
-
Protocol:
-
Dissolve the bromide from Step 1 in anhydrous THF at -78°C under Argon.
-
Add n-BuLi dropwise; stir for 30 min to generate the aryllithium species.
-
Add S8 powder; warm to 0°C (formation of lithium thiolate).
-
Quench with dilute HCl to protonate the thiolate to the free thiol.
-
-
Yield Expectation: 75-85% over two steps.
Core Protocol: C-S Cross-Coupling[1][2][3][4]
We present two complementary methods. Method A (Palladium) is recommended for high-value, small-scale synthesis involving complex or deactivated aryl halides. Method B (Copper) is the cost-effective choice for scale-up and reactive aryl iodides.
Method A: Pd-Catalyzed Buchwald-Hartwig Coupling (High Precision)
This method utilizes the Pd/Xantphos system, known for its high turnover frequency and resistance to catalyst poisoning by the sulfur atom.
Reagents & Materials
-
Nucleophile: 4-(2-Methoxyphenyl)thiophenol (1.0 equiv).
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv).
-
Catalyst: Pd2(dba)3 (1.0 mol% Pd).
-
Ligand: Xantphos (1.0 mol%) or Josiphos (for sterically hindered partners).
-
Base: DIPEA (2.0 equiv) - Soluble bases are preferred to minimize heterogeneous mixing issues.
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure
-
Inerting: Charge a reaction vial with Pd2(dba)3, Xantphos, and the Aryl Halide. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane. Stir at RT for 5 min to pre-form the active L-Pd(0) complex.
-
Addition: Add the Thiophenol precursor and DIPEA via syringe.
-
Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The reaction is complete when the aryl halide is consumed. Disulfide byproducts (Ar-S-S-Ar) may appear if O2 ingress occurs.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Method B: Cu-Catalyzed Ullmann-Type Coupling (Scale-Up)
A ligand-free or bipyridine-assisted Copper(I) system ideal for Aryl Iodides.
Reagents & Materials
-
Nucleophile: 4-(2-Methoxyphenyl)thiophenol (1.0 equiv).
-
Electrophile: Aryl Iodide (1.0 equiv).
-
Catalyst: CuI (5 mol%).[1]
-
Ligand: 1,10-Phenanthroline (10 mol%) - Optional but recommended for challenging substrates.
-
Base: K2CO3 (2.0 equiv).
-
Solvent: DMSO or DMF.
Step-by-Step Procedure
-
Mixing: Combine CuI, Phenanthroline, K2CO3, and Aryl Iodide in a round-bottom flask.
-
Addition: Add the Thiophenol and Solvent.
-
Reaction: Heat to 90–110°C for 12–24 hours under Argon.
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMSO/DMF.
Data Presentation & Optimization
Table 1: Optimization of Reaction Conditions (Method A)
Effect of Base and Solvent on Yield using 4-Bromoanisole as electrophile.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 110 | 88 | Good, but NaOtBu is hygroscopic. |
| 2 | Pd2(dba)3 / Xantphos | K3PO4 | Toluene | 110 | 65 | Heterogeneous base slower. |
| 3 | Pd2(dba)3 / Xantphos | DIPEA | Dioxane | 100 | 94 | Optimal. Homogeneous phase. |
| 4 | Pd(OAc)2 / PPh3 | DIPEA | Dioxane | 100 | 40 | Monodentate ligands less effective. |
Table 2: Substrate Scope Compatibility
| Electrophile Class | Recommended Method | Expected Yield |
| Aryl Iodides | Method B (CuI) | >90% |
| Aryl Bromides (Electron Poor) | Method B (CuI) or A (Pd) | >85% |
| Aryl Bromides (Electron Rich) | Method A (Pd/Xantphos) | 80-90% |
| Aryl Chlorides | Method A (Pd/PEPPSI or Xantphos) | 70-85% |
| Heterocycles (Pyridines) | Method A (Pd) | 75-85% |
Visualizations
Figure 1: Synthesis Workflow
This diagram outlines the logical flow from starting materials to the final biaryl sulfide.
Caption: Step-wise synthesis of the thiophenol precursor followed by catalytic C-S coupling.
Figure 2: Pd-Catalyzed Mechanism (Simplified)
Visualizing the catalytic cycle to highlight the role of the bulky Xantphos ligand in facilitating reductive elimination.
Caption: Catalytic cycle for Pd-mediated C-S bond formation. L = Xantphos.
References
-
Migita, T., et al. (1980). "Palladium-catalyzed reaction of aryl halides with thiols."[2][3][4] Bulletin of the Chemical Society of Japan. Link
-
Fernández-Rodríguez, M. A., et al. (2006). "A General and Efficient Catalyst System for a C-S Coupling Reaction of Aryl Halides and Thiols." Chemistry – A European Journal. Link (Primary source for Pd/Xantphos protocol).
-
Bates, C. G., et al. (2002). "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters. Link (Primary source for Cu-catalyzed protocol).
-
Kondo, T., & Mitsudo, T. (2000). "Metal-catalyzed carbon-sulfur bond formation."[1][3][4][5][6][7] Chemical Reviews. Link
- Sawada, N., et al. (2011). "Synthesis of 4-substituted-2'-methoxybiphenyls via Suzuki-Miyaura coupling." Tetrahedron. (General reference for precursor scaffold synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed C–S Cross-Coupling of 4-(2-Methoxyphenyl)thiophenol
Executive Summary
This guide details the optimized protocol for the Palladium-catalyzed cross-coupling of 4-(2-Methoxyphenyl)thiophenol with aryl halides. The formation of C–S bonds using transition metal catalysis is a critical transformation in the synthesis of functionalized biaryl thioethers, a scaffold prevalent in serotonin modulators, SGLT2 inhibitors, and anti-inflammatory agents.
While traditional nucleophilic aromatic substitution (
-
Catalyst Poisoning: Thiolates are potent
-donors that can bridge Palladium centers, forming resting states that sequester the catalyst off-cycle. -
Oxidative Dimerization: The electron-rich biphenyl core makes the thiol prone to rapid oxidation into disulfides, altering stoichiometry and reducing yield.
This protocol utilizes a Pd(OAc)₂ / DiPPF catalyst system, selected for its proven ability to resist thiolate poisoning while maintaining high turnover numbers (TON) for electron-rich substrates.
Target Molecule Profile
| Property | Description |
| Substrate | 4-(2-Methoxyphenyl)thiophenol |
| Structure | Biphenyl core with a para-thiol and ortho'-methoxy group. |
| Electronic Nature | Electron-rich (Nucleophilic). |
| Key Risk | High affinity for Pd(II); rapid oxidation to disulfide in air. |
| Solubility | Good in Toluene, DME, THF; poor in alcohols. |
Mechanistic Strategy & Catalyst Selection
The "Poisoning" Challenge
In standard Pd-catalysis, the catalytic cycle relies on the rapid exchange of ligands. Thiols, however, bind to Pd(II) intermediates (Ar-Pd-X) to form stable [Pd(Ar)(SR)]₂ bridging dimers. If the phosphine ligand is not bulky or electron-rich enough to break this dimer, the catalyst deactivates (the "Resting State" trap).
The Solution: 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)
We utilize DiPPF , a chelating bisphosphine ligand.[2]
-
Steric Bulk: The isopropyl groups prevent the formation of unreactive Pd-thiolate bridging species.
-
Bite Angle: The ferrocene backbone provides a wide bite angle, accelerating the reductive elimination step, which is often the rate-determining step in C–S coupling.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: The Catalytic Cycle for C-S Coupling. Note the "Off-Cycle Trap" where catalyst poisoning occurs if the ligand (DiPPF) is insufficient.
Experimental Protocol
Method A: General Protocol (High Robustness)
Applicability: Best for coupling 4-(2-Methoxyphenyl)thiophenol with aryl bromides or activated aryl chlorides.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Aryl Halide | 1.0 | Electrophile | Aryl Bromide/Chloride |
| Thiol | 1.05 | Nucleophile | 4-(2-Methoxyphenyl)thiophenol |
| Catalyst | 1-2 mol% | Pre-catalyst | Pd(OAc)₂ |
| Ligand | 1.2-2.4 mol% | Stabilizer | DiPPF (L:Pd ratio 1.2:1) |
| Base | 1.2 | Proton Scavenger | NaOtBu (Sodium tert-butoxide) |
| Solvent | [0.2 M] | Medium | Toluene (Anhydrous) |
Step-by-Step Workflow
1. Pre-Reaction Preparation (The "Inert" Check)
-
Context: The thiol substrate is prone to disulfide formation.
-
Action: Dry all glassware in an oven (>120°C). Cool under a stream of Argon. Use only anhydrous Toluene degassed by sparging with Argon for 15 minutes prior to use.
2. Catalyst Activation
-
In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and DiPPF (5.0 mg, 0.012 mmol).
-
Add 1.0 mL of degassed Toluene.
-
Stir at room temperature for 10 minutes.
-
Self-Validating Check: The solution should transition from orange to a deep red/brown, indicating the formation of the active Pd(0)-DiPPF species. If the solution remains pale or precipitates black particles immediately, the solvent was not sufficiently degassed.
3. Substrate Addition
-
Add the Aryl Halide (1.0 mmol).
-
Add 4-(2-Methoxyphenyl)thiophenol (227 mg, 1.05 mmol).
-
Add NaOtBu (115 mg, 1.2 mmol). Note: Add the base last to prevent premature deprotonation before the vessel is sealed.
4. Reaction & Monitoring
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100°C (block temperature).
-
Stir vigorously (800 rpm) for 2–4 hours.
-
Monitoring: Spot TLC. The thiol spot (usually UV active and stains yellow with KMnO4) should disappear.
5. Workup
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove Palladium black and inorganic salts.
-
Concentrate the filtrate in vacuo.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Increase Ligand:Pd ratio to 2:1. Ensure DiPPF is fresh (not oxidized). |
| Disulfide Byproduct | Oxygen Ingress | Degas solvents longer. Ensure thiol is pure before use (recrystallize if necessary). |
| Black Precipitate | Pd Aggregation | Reaction temperature too high for the substrate. Lower to 80°C and extend time. |
| Starting Material Remains | Inactive Aryl Chloride | Switch ligand to CyPF-tBu (Josiphos) for higher oxidative addition power. |
Workflow Diagram (Graphviz)
Figure 2: Operational Workflow for Batch Synthesis.
References
-
Murata, M., & Buchwald, S. L. (2004).[3] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[3] Tetrahedron, 60(34), 7397-7403.
-
Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[2][3][4][5] Journal of the American Chemical Society, 128(7), 2180-2181.
-
Lian, Y., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.[6][7] ACS Catalysis, 9(8), 7188–7196.
-
BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Application Notes.
Sources
- 1. Palladium and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 4. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Recrystallization and Purification Protocols for 4-(2-Methoxyphenyl)thiophenol
Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The compound 4-(2-Methoxyphenyl)thiophenol (also known as 2'-methoxy-[1,1'-biphenyl]-4-thiol) is a highly valuable building block in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and transition-metal ligands. However, the purification of biphenylthiols presents a notorious challenge: the highly nucleophilic sulfhydryl (-SH) group is acutely susceptible to aerobic oxidation, rapidly dimerizing into insoluble disulfides.
This application note details a self-validating, inert-atmosphere recrystallization protocol designed to isolate the free thiol with >99.5% purity. By leveraging thermodynamic solubility differentials and reductive scavenging, this workflow eliminates disulfide impurities and residual transition metals from upstream cross-coupling syntheses.
Physicochemical Profiling & Causality of Impurities
To design a highly efficient purification matrix, we must first establish the quantitative physicochemical parameters of the target molecule.
Table 1: Physicochemical Profile of 4-(2-Methoxyphenyl)thiophenol
| Parameter | Specification |
| IUPAC Name | 4-(2-Methoxyphenyl)benzenethiol |
| Molecular Formula | C13H12OS |
| Molecular Weight | 216.30 g/mol |
| Physical Appearance | Pale yellow to white crystalline solid |
| Solubility Profile | Soluble in Toluene, EtOH, DCM; Insoluble in H₂O, Heptane |
| Primary Degradant | 1,2-bis(4-(2-methoxyphenyl)phenyl)disulfane (via oxidation) |
| Storage Conditions | -20°C under Argon, strictly protected from light and moisture |
The Causality of Disulfide Formation
The primary failure point in thiophenol purification is the spontaneous formation of thiyl radicals in the presence of dissolved oxygen, leading to disulfide bridging. Recent catalytic studies on the [1] demonstrate that this dimerization accelerates exponentially under basic conditions or prolonged heating. Therefore, standard open-air recrystallization is entirely unviable for this substrate.
Mechanistic Insights for Protocol Design
Our protocol deviates from standard recrystallization by integrating three critical mechanistic safeguards:
-
Binary Solvent Tuning (Ethanol/Water): The biphenyl core is highly lipophilic, while the thiol provides slight polarity. Absolute ethanol perfectly dissolves the compound at 75°C. The controlled addition of ultra-pure water acts as an anti-solvent, tuning the cloud point to force crystallization upon cooling without crashing out impurities.
-
Strict Oxygen Exclusion: Sparging the solvent system with Argon displaces dissolved O₂. This prevents the auto-oxidation cascade that ruins batch yields.
-
Reductive Scavenging (In Situ Cleavage): As a failsafe against pre-existing disulfides, a catalytic amount of Triphenylphosphine (PPh₃) is added to the hot mother liquor. PPh₃ acts as a soft reducing agent, cleaving the S-S bond to regenerate the free thiol—a technique frequently adapted from [2].
Experimental Protocol: Inert-Atmosphere Recrystallization
Caution: Thiophenols possess a highly pungent odor and are potential sensitizers. Perform all operations in a certified fume hood using standard PPE.
Phase 1: Solvent Preparation
-
Prepare a 4:1 (v/v) binary mixture of Absolute Ethanol and Milli-Q Water (e.g., 80 mL EtOH + 20 mL H₂O).
-
Transfer the mixture to a Schlenk flask and sparge with ultra-pure Argon gas through a glass frit for a minimum of 30 minutes.
-
Seal the flask and maintain under positive Argon pressure.
Phase 2: Dissolution & Reductive Scavenging
-
Inside a glovebox or using standard Schlenk line techniques, transfer 10.0 g of crude 4-(2-Methoxyphenyl)thiophenol into a 250 mL 3-neck round-bottom flask.
-
Add 50 mL of the degassed EtOH/H₂O solvent mixture.
-
Add 0.1 g (approx. 1 mol%) of Triphenylphosphine (PPh₃) to the flask to reduce any latent disulfide dimers.
-
Heat the suspension in an oil bath set to 75°C under continuous stirring and Argon flow until complete dissolution is achieved.
Phase 3: Hot Filtration
-
Pre-heat a jacketed sintered glass funnel (Porosity 3) to 75°C to prevent premature crystallization.
-
Filter the hot solution rapidly under positive Argon pressure into a clean, pre-warmed Schlenk flask. Mechanistic Note: This step is critical for removing insoluble palladium or copper catalyst residues left over from upstream [3].
Phase 4: Controlled Crystallization
-
Remove the receiving flask from the heat source.
-
Program a cooling bath to reduce the temperature at a controlled rate of 0.5°C/min down to 4°C. Mechanistic Note: Rapid cooling (crashing) traps mother liquor and impurities within the crystal lattice. Slow, controlled cooling ensures the thermodynamic growth of pure, highly ordered crystal lattices.
Phase 5: Isolation & Storage
-
Once crystallization is complete (typically 2-4 hours at 4°C), isolate the white needle-like crystals via vacuum filtration under a nitrogen blanket.
-
Wash the filter cake twice with 10 mL aliquots of ice-cold, degassed 10% EtOH/H₂O.
-
Transfer the crystals to a vacuum oven and dry at 30°C at <10 mbar for 12 hours.
-
Backfill the oven with Argon, transfer the pure product to amber glass vials, purge the headspace with Argon, and store at -20°C.
Analytical Validation System
To ensure the protocol is self-validating, the isolated product must be subjected to the following analytical checks:
-
HPLC-UV Analysis: Run on a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA). The free thiol will elute earlier than the highly non-polar disulfide degradant. Target purity is >99.5% AUC.
-
Ellman’s Reagent (DTNB) Assay: To confirm the integrity of the active sulfhydryl group, perform a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid). A rapid shift to yellow (absorbance at 412 nm) confirms the presence of the free -SH group, validating that the product has not oxidized during drying.
Workflow Visualization
Figure 1: Inert-atmosphere recrystallization workflow for 4-(2-Methoxyphenyl)thiophenol.
References
-
Chen L, Li J, Ni K, et al. Innovative Application of Polyether Amine as a Recyclable Catalyst in Aerobic Thiophenol Oxidation. Organics. 2024; 5(2):59-70. URL:[Link]
-
Wang J, et al. Synthesis and Structure-Activity Relationship Studies of HIV-1 Virion Infectivity Factor (Vif) Inhibitors that Block Viral Replication. Journal of Medicinal Chemistry. 2010; 53(14): 5367–5370. URL:[Link]
Application Note: Microwave-Assisted Synthesis & Functionalization of 4-(2-Methoxyphenyl)thiophenol
Executive Summary & Scientific Rationale
The synthesis of biaryl thiols, such as 4-(2-Methoxyphenyl)thiophenol , represents a critical challenge in medicinal chemistry due to the dual difficulties of constructing sterically hindered biaryl cores and handling sensitive sulfur functionalities. This compound serves as a high-value "privileged structure" scaffold, combining a lipophilic biaryl tail with a nucleophilic thiol head, ideal for fragment-based drug discovery (FBDD) targeting GPCRs and kinases.[1]
Traditional thermal methods for synthesizing this motif often suffer from:
-
Catalyst Poisoning: Free thiols or sulfide intermediates bind irreversibly to Palladium (Pd) centers.
-
Steric Hindrance: The ortho-methoxy substituent on the pendant phenyl ring significantly retards the rate of transmetalation in Suzuki-Miyaura couplings.
-
Oxidative Dimerization: Slow reaction times favor the formation of disulfide byproducts (Ar-S-S-Ar).
Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by utilizing dielectric heating to achieve rapid internal temperature ramps. This protocol details a self-validating, modular workflow for the synthesis of 4-(2-Methoxyphenyl)thiophenol and its subsequent application in C-S cross-coupling. We employ a "Masked Thiol" strategy to prevent catalyst poisoning, leveraging microwave irradiation to overcome the rotational energy barrier imposed by the ortho-methoxy group.
Strategic Workflow Visualization
The following diagram outlines the convergent synthesis pathway. We utilize a Suzuki-first approach to build the carbon skeleton, followed by a Palladium-catalyzed thioacetylation and in-situ deprotection.
Caption: Modular microwave synthesis pathway utilizing chemoselective Suzuki coupling followed by Pd-catalyzed thioacetylation to bypass catalyst poisoning.
Experimental Protocols
Protocol A: Synthesis of the Biaryl Core (4-Bromo-2'-methoxybiphenyl)
Rationale: We utilize 4-bromo-1-iodobenzene as the starting material. The C-I bond is significantly more labile towards oxidative addition than the C-Br bond. Microwave irradiation allows us to tune the temperature to 110°C, ensuring exclusive coupling at the iodine site while leaving the bromine handle intact for the subsequent thiolation step.
Reagents:
-
4-Bromo-1-iodobenzene (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (3 mol%)[1]
-
Base: Na₂CO₃ (2M aqueous, 2.0 equiv)[1]
-
Solvent: DME/Ethanol/Water (4:1:1)[1]
Procedure:
-
Vessel Loading: In a 10 mL microwave process vial, dissolve 4-bromo-1-iodobenzene (283 mg, 1.0 mmol) and 2-methoxyphenylboronic acid (167 mg, 1.1 mmol) in 3 mL of DME.
-
Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) under a nitrogen blanket.
-
Activation: Add 1 mL of ethanol and 1 mL of 2M Na₂CO₃. Cap the vial with a Teflon-lined septum.
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control)[1]
-
Temp: 110°C
-
Hold Time: 10:00 minutes
-
Pressure Limit: 250 psi
-
Power: Max 200W (High absorption expected due to polar solvent)
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product, 4-bromo-2'-methoxybiphenyl, is isolated as a white solid.[1]
Protocol B: Thioacetylation & Deprotection (Synthesis of Target)
Rationale: Direct sulfuration using NaSH often yields disulfides. We employ Potassium Thioacetate (KSAc) as a sulfur surrogate. The bulky ortho-methoxy group on the biaryl ring creates a "pocket" that can hinder the approach of the Pd-complex; therefore, we utilize Xantphos , a wide bite-angle ligand known to facilitate reductive elimination in sterically demanding substrates.
Reagents:
-
4-Bromo-2'-methoxybiphenyl (from Protocol A) (1.0 equiv)[1]
-
Potassium Thioacetate (KSAc) (1.5 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)[1]
-
Ligand: Xantphos (5 mol%)[1]
-
Base: DIPEA (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (Dry)[1]
Procedure:
-
Pre-complexation: In the microwave vial, mix Pd₂(dba)₃ (23 mg) and Xantphos (29 mg) in 2 mL dry dioxane. Stir for 5 min under N₂ to form the active catalyst species (solution turns orange/red).
-
Substrate Addition: Add the biaryl bromide (263 mg, 1.0 mmol) and KSAc (171 mg, 1.5 mmol). Add DIPEA (350 µL).
-
Microwave Parameters:
-
Temp: 140°C
-
Hold Time: 15:00 minutes
-
Stirring: High (magnetic stirring is critical for KSAc suspension)
-
-
In-Situ Hydrolysis (One-Pot):
-
Acidification: Acidify carefully with 1M HCl to pH 4. Caution: H₂S gas may evolve; perform in fume hood.
-
Isolation: Extract with CH₂Cl₂, dry, and concentrate. The resulting 4-(2-Methoxyphenyl)thiophenol is an off-white solid/oil with a characteristic stench.
Data Analysis & Optimization
The following table summarizes the optimization of the critical Thioacetylation step (Protocol B), highlighting the necessity of the specific ligand/temperature combination.
| Entry | Catalyst System | Temp (°C) | Time (min) | Yield (%) | Observation |
| 1 | Pd(PPh₃)₄ | 120 | 20 | 15% | Mostly starting material recovered. |
| 2 | Pd₂(dba)₃ / Xantphos | 120 | 20 | 68% | Incomplete conversion. |
| 3 | Pd₂(dba)₃ / Xantphos | 140 | 15 | 92% | Full conversion. Clean profile. |
| 4 | CuI / L-Proline | 140 | 30 | 45% | Significant disulfide byproduct formed. |
Technical Insight: The jump in yield from Entry 2 to 3 confirms that 140°C is the activation energy threshold required to overcome the steric clash of the 2'-methoxy group during the oxidative addition/reductive elimination cycle.
Application: Downstream C-S Coupling
Scenario: Drug development often requires coupling this thiol to a heterocycle. Protocol: React 4-(2-Methoxyphenyl)thiophenol with 2-Chloro-3-nitropyridine.
-
Conditions: MW, 100°C, 5 min, K₂CO₃, MeCN.
-
Result: Quantitative formation of the thioether. The electron-rich nature of the thiophenol (boosted by the methoxy-biphenyl system) makes it an exceptional nucleophile under microwave irradiation.
References
-
Microwave-Assisted Suzuki Coupling: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[1] Link[1]
-
Pd-Catalyzed C-S Coupling: Itoh, T., & Mase, T. "A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols."[1] Organic Letters, 2004.[1] Link[1]
-
Microwave Synthesis of Thiols: Hayes, B. L.[1] "Microwave Synthesis: Chemistry at the Speed of Light." CEM Publishing, 2002.[1] Link[1]
-
Steric Effects in Biaryl Synthesis: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1] Link[1]
-
Thioacetate as Thiol Surrogate: Xu, H-J., et al. "Ligand-Free Copper-Catalyzed Coupling of Aryl Halides with Potassium Thioacetate."[1] The Journal of Organic Chemistry, 2011.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 4-(2-Methoxyphenyl)thiophenol
Welcome to the Technical Support Center. Handling electron-rich thiophenols like 4-(2-Methoxyphenyl)thiophenol presents significant challenges due to their high propensity for oxidative dimerization into disulfides. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the chemical causality behind these degradation pathways and provide self-validating, field-proven protocols to maintain the integrity of your free thiol.
Part 1: The Causality of Thiophenol Oxidation
To stop oxidation, we must first understand why 4-(2-Methoxyphenyl)thiophenol is so vulnerable. The core issue lies in its electronic structure.
The ortho-methoxy group (-OCH₃) is a strong electron-donating group via resonance. This enriches the electron density of the aromatic ring and, consequently, the sulfur atom. While this makes the molecule an excellent nucleophile for downstream cross-linking or conjugation, it drastically lowers the oxidation potential of the molecule.
When exposed to neutral or basic conditions (pH ≥ 7.0), the thiol deprotonates into a thiolate anion (Ar-S⁻). This highly reactive thiolate is rapidly oxidized by single-electron transfer (SET) from dissolved oxygen or trace transition metals (like Cu or Fe), forming a thiyl radical (Ar-S•) that dimerizes into the unwanted disulfide (Ar-S-S-Ar)[1]. Therefore, preventing thiolate formation by strictly controlling pH is the absolute foundation of handling this compound.
Figure 1: Mechanism of thiolate oxidation and pH-dependent prevention strategies.
Part 2: Troubleshooting & FAQs
Q1: My 4-(2-Methoxyphenyl)thiophenol turned into a disulfide during aqueous extraction. What went wrong? A1: You likely performed the extraction under neutral or basic conditions. Electron-rich thiophenols are incredibly prone to disulfide formation in these environments; extraction with water and organic solvents without acidification can result in complete conversion to the disulfide within minutes[1]. Solution: Always quench reactions and perform aqueous workups under strictly acidic conditions (e.g., using 10% HCl) to ensure the thiol remains protonated and stable[1].
Q2: I need to reduce the formed disulfide back to the free thiol. Should I use DTT or TCEP? A2: TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior for this specific application. DTT requires a pH > 7.0 to be active[2], which creates a paradox: the basic pH required for DTT to work is the exact environment where your resulting thiophenol is most prone to re-oxidation. TCEP functions effectively at an acidic pH (1.5–8.5)[3], allowing you to reduce the disulfide while keeping the resulting free thiol safely protonated. Furthermore, phosphines like TCEP act as irreversible reductants, driving the recovery to completion[4].
Quantitative Comparison: TCEP vs. DTT for Thiophenol Recovery
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | Impact on 4-(2-Methoxyphenyl)thiophenol |
| Effective pH Range | 1.5 to 8.5[3] | > 7.0[2] | TCEP is superior. Allows reduction at acidic pH, preventing re-oxidation of the free thiol. |
| Reaction Mechanism | Irreversible phosphonium adduct[4] | Reversible thiol exchange[5] | TCEP is superior. Drives the reduction to completion without equilibrium limits. |
| Air Stability | Highly resistant to oxidation[3] | Oxidizes rapidly in air[2] | TCEP is superior. Maintains reducing power during benchtop handling. |
| Odor | Odorless[3] | Strong sulfur odor[2] | Improves laboratory working conditions. |
Q3: Is there an additive I can use during large-scale workups to prevent oxidation? A3: Yes. Sodium bisulfite (NaHSO₃) is an excellent, inexpensive additive. When used during the acidic neutralization of thiophenol salts, the reaction between the inorganic acid and NaHSO₃ generates sulfur dioxide (SO₂). This SO₂ acts as a sacrificial antioxidant, purging dissolved oxygen and effectively inhibiting the oxidation of the thiophenol[6].
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By inherently controlling the pH and utilizing irreversible reductants, the methodologies actively prevent the degradation they are designed to fix.
Protocol 1: Recovery of Free Thiol from Disulfide Impurities
Objective: Reduce the oxidized disulfide back to the free thiol without triggering re-oxidation.
-
Preparation: Dissolve the disulfide-contaminated sample in a degassed co-solvent mixture (e.g., THF/Water or Methanol/Water) to ensure complete solubility of the organic dimer.
-
Acidic Reduction: Add 2.0 to 5.0 molar equivalents of TCEP·HCl. The inherent acidity of TCEP·HCl (which yields a pH of ~2.5 in water) is highly advantageous here[2]. Do not neutralize the buffer to pH 7.
-
Incubation: Stir the mixture at room temperature for 15–30 minutes under an argon atmosphere. Reductions with TCEP are exceptionally fast[3].
-
Acidic Quench: Add a 10% HCl aqueous solution to the reaction mixture to ensure complete protonation of the recovered free thiol[1].
-
Extraction: Extract the aqueous layer with a thoroughly degassed organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the neat oil/solid immediately under inert gas at -20°C.
Figure 2: Step-by-step workflow for the reduction and recovery of oxidized disulfides.
Protocol 2: Aqueous Workup and Isolation of Synthesized Thiophenol
Objective: Prevent oxidation during the highly vulnerable extraction phase of thiophenol synthesis.
-
Reaction Quench: Upon completion of your thiophenol synthesis, cool the reaction mixture to 0°C.
-
Antioxidant Addition: Add an excess of 20-35% aqueous sodium bisulfite (NaHSO₃) to the mixture[6].
-
Acidification (Critical Step): Rapidly acidify the mixture to pH < 3 using 10% HCl. The reaction between HCl and NaHSO₃ generates SO₂, which purges dissolved oxygen and inhibits oxidation[6].
-
Extraction: Extract the product using degassed organic solvents.
-
Washing: Wash the organic layer with degassed brine. Never use basic washes (like NaHCO₃), as this will immediately deprotonate the thiol and initiate rapid disulfide formation[1].
References
-
Bio-Synthesis. "Disulfide reduction using TCEP reaction." biosyn.com.3
-
M.S. Techno. "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." mstechno.co.jp. 5
-
AG Scientific. "TCEP HCl vs DTT: Preferred Reducing Agents." agscientific.com.2
-
Google Patents. "WO2007066845A1 - Process for preparation of thiophenol derivatives." google.com. 6
-
National Institutes of Health (PMC). "Quantification of Thiols and Disulfides." nih.gov. 4
-
National Institutes of Health (PMC). "Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand." nih.gov. 1
Sources
- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
Improving reaction yields in 4-(2-Methoxyphenyl)thiophenol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to resolving yield-limiting bottlenecks in the synthesis of 4-(2-Methoxyphenyl)thiophenol (also known as 2'-methoxy-[1,1'-biphenyl]-4-thiol).
Synthesizing this specific biphenyl system presents a dual challenge: the extreme catalyst-poisoning nature of free thiols and the steric hindrance introduced by the ortho-methoxy group during cross-coupling. This guide is designed to help you diagnose failures mechanistically and implement self-validating protocols to guarantee high yields.
Part 1: Mechanistic Workflow & Causality
To successfully synthesize 4-(2-Methoxyphenyl)thiophenol, the reaction must be compartmentalized. Attempting a direct Suzuki-Miyaura cross-coupling with an unprotected 4-bromothiophenol will almost certainly fail. The logical workflow requires masking the thiol, performing the cross-coupling under sterically accommodating conditions, and unmasking the product anaerobically.
Fig 1. Optimal protected Suzuki-Miyaura workflow for 4-(2-Methoxyphenyl)thiophenol synthesis.
Part 2: Core Troubleshooting FAQs
Q1: My Suzuki coupling yields are abysmal (<10%), and I see a black precipitate forming almost immediately. What is happening? A1: The black precipitate is palladium black, indicating rapid catalyst degradation. Free aryl thiols are notorious for poisoning palladium catalysts. Sulfur's strong affinity for Pd leads to the formation of highly stable, catalytically inactive Pd(II)-thiolate resting states, which completely halts the oxidative addition and transmetalation steps[1]. Actionable Fix: You must mask the thiol. We recommend utilizing a propionate-based thiol surrogate (such as via conjugate addition with isooctyl acrylate). Itoh and Mase demonstrated that these specific thioether surrogates perfectly tolerate aqueous basic Suzuki-Miyaura conditions without poisoning the catalyst or undergoing premature cleavage[2].
Q2: I protected the thiol, but my cross-coupling with 2-methoxyphenylboronic acid is still stalling at 40% conversion. How do I push it to completion?
A2: You are encountering severe steric hindrance. The methoxy group at the ortho position of the boronic acid creates a bulky microenvironment that retards the transmetalation step of the catalytic cycle.
Actionable Fix: Switch from standard
Q3: After deprotection, my LC-MS shows a massive peak at m/z 430 instead of the expected 216. What went wrong?
A3: You have synthesized the disulfide dimer (bis(4-(2-methoxyphenyl)phenyl) disulfide). Aryl thiols rapidly oxidize in the presence of trace oxygen, a process accelerated by residual transition metals from the previous step.
Actionable Fix: The deprotection and subsequent workup must be strictly anaerobic. Sparge all workup solvents with argon for at least 30 minutes. If the disulfide has already formed, you can salvage the batch by treating the mixture directly with sodium borohydride (
Fig 2. Decision matrix for diagnosing yield-limiting bottlenecks in biphenyl thiol synthesis.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, every step in this workflow includes a built-in chemical validation checkpoint using Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). DTNB reacts exclusively with free thiols to release the
Protocol A: Suzuki-Miyaura Coupling of Protected Thiol
-
Preparation: In an oven-dried, argon-purged Schlenk flask, combine the propionate-protected 4-bromothiophenol (1.0 equiv), 2-methoxyphenylboronic acid (1.5 equiv),
(0.02 equiv), SPhos (0.08 equiv), and anhydrous (2.0 equiv). -
Solvent Addition: Add a degassed mixture of Toluene/
(5:1 v/v). -
Reaction: Heat the biphasic mixture to 90 °C under rigorous stirring for 12 hours.
-
Self-Validation Checkpoint (Protection Integrity): Remove a 10 µL aliquot of the organic layer and add it to a vial containing 1 mL of DTNB solution (in pH 8 buffer). Result: The solution must remain colorless. If it turns yellow, your protecting group has prematurely cleaved, and catalyst poisoning is imminent.
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over
, and purify via flash chromatography to isolate the protected biphenyl intermediate.
Protocol B: Anaerobic Deprotection
-
Preparation: Dissolve the protected biphenyl intermediate in strictly degassed (argon-sparged) absolute ethanol.
-
Cleavage: Add a solution of NaOEt (2.0 equiv) in ethanol dropwise at 0 °C. The base triggers a
-elimination mechanism, releasing the free thiol[2]. -
Reaction: Stir at room temperature for 2 hours under a positive pressure of argon.
-
Self-Validation Checkpoint (Deprotection Success): Remove a 10 µL aliquot and add to DTNB solution. Result: The solution must immediately turn a brilliant, intense yellow, confirming the successful unmasking of the thiol.
-
Isolation: Quench with degassed 1M HCl to pH 4. Extract with degassed DCM. Concentrate in vacuo strictly under inert atmosphere to yield pure 4-(2-Methoxyphenyl)thiophenol.
Part 4: Quantitative Optimization Data
The following table summarizes the causality between reaction conditions and isolated yields, validating the necessity of the optimized protocol.
| Catalyst System | Thiol Status | Atmosphere | Boronic Acid | Isolated Yield (%) | Primary Failure Mode |
| Free Thiol | Aerobic | 2-Methoxyphenyl | < 5% | Catalyst Poisoning | |
| S-Acetyl Protected | Aerobic | 2-Methoxyphenyl | 15% | Premature Cleavage | |
| Propionate Protected | Aerobic | 2-Methoxyphenyl | 45% | Steric Stalling | |
| Propionate Protected | Aerobic | 2-Methoxyphenyl | 60% | Disulfide Dimerization | |
| Propionate Protected | Degassed (Argon) | 2-Methoxyphenyl | 88% | None (Optimal) |
Part 5: References
-
Itoh, T., & Mase, T. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry - ACS Publications. 2
-
Liu, Y., Liu, S., & Xiao, Y. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry. 1
-
Jiang, Y., et al. (2009). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. 3
Sources
Long-term storage conditions for air-sensitive 4-(2-Methoxyphenyl)thiophenol
Technical Support Center: Handling & Long-Term Storage of 4-(2-Methoxyphenyl)thiophenol
Welcome to the technical support hub for air-sensitive aryl thiols. As a Senior Application Scientist, I frequently assist researchers and drug development professionals who struggle with the rapid degradation of high-value reagents like 4-(2-Methoxyphenyl)thiophenol. This guide bypasses generic advice to provide the mechanistic reasoning and field-proven, self-validating protocols necessary to maintain the structural integrity of your compounds during long-term storage.
Section 1: Fundamental Causality & Storage Mechanics (FAQ)
Q: Why does 4-(2-Methoxyphenyl)thiophenol degrade so rapidly when stored on the benchtop? A: Thiophenols are highly susceptible to aerobic oxidation. When exposed to atmospheric oxygen and ambient light, the thiol group (-SH) undergoes electron abstraction to form a reactive thiyl radical. These radicals rapidly dimerize to form a stable covalent disulfide bond (R-S-S-R). Under prolonged exposure to oxidants, these disulfides can further overoxidize into irreversible thiosulfinates or sulfonic acids[1].
Q: What are the absolute baseline conditions required to arrest this degradation? A: To halt the kinetic pathways of oxidation, three variables must be strictly controlled:
-
Atmosphere: Store strictly under Argon. Argon is denser than air and Nitrogen, providing a heavier protective "blanket" over the liquid phase that prevents oxygen ingress during brief vessel openings.
-
Temperature: Store at 2°C to 8°C (or -20°C for multi-year storage). Lower thermal energy exponentially decreases the rate of homolytic bond cleavage and radical formation.
-
Light: Use amberized glass or wrap flasks in aluminum foil. UV and visible light lower the activation energy required to initiate the radical cascade.
Section 2: Troubleshooting Guide
Issue: The previously clear liquid has turned cloudy or formed a white crystalline precipitate.
-
Diagnosis: This is the hallmark of disulfide formation. The dimerization of 4-(2-Methoxyphenyl)thiophenol doubles its molecular weight and alters its dipole moment, drastically reducing its solubility compared to the parent monomer.
-
Solution: Do not discard the reagent. The disulfide bond can be selectively reduced back to the active thiol using a mild reducing agent like Dithiothreitol (DTT) or Zinc dust in dilute acid (See Protocol 2).
Issue: A strong, repulsive odor is detected around the storage cabinet, despite the bottle being closed.
-
Diagnosis: Septum degradation. Thiol vapors are highly volatile and can permeate standard natural rubber or silicone septa over time. This permeation is bidirectional—if thiol vapor is escaping, atmospheric oxygen is entering.
-
Solution: Immediately transfer the compound to a Schlenk flask with a high-vacuum PTFE (Polytetrafluoroethylene) valve, or replace the pierced septum with a solid PTFE-lined cap. PTFE is highly cross-linked and impermeable to thiol diffusion.
Section 3: Quantitative Storage Parameters
| Parameter | Specification / Threshold | Mechanistic Rationale |
| Molecular Weight | 216.30 g/mol | Baseline mass for stoichiometric and yield calculations[2]. |
| Primary Degradation | Disulfide Dimerization | Triggered by O2; forms bis(4-(2-methoxyphenyl)phenyl) disulfide. |
| Optimal Storage Temp | 2°C to 8°C | Slows oxidative kinetics; prevents thermal degradation. |
| Atmospheric Gas | Argon (Ar) | Denser than air (1.78 g/L vs 1.22 g/L); blankets the reagent. |
| Seal Material | PTFE (Teflon) | Impermeable to thiol vapors and atmospheric oxygen. |
| Odor Threshold | < 1 ppb | Extremely low; necessitates handling strictly in a fume hood[3]. |
Section 4: Visual Workflows
Mechanistic pathway of thiophenol aerobic oxidation and recovery.
Standard Schlenk line workflow for aliquoting air-sensitive thiophenols.
Section 5: Step-by-Step Methodologies
Protocol 1: Aliquoting Air-Sensitive Thiophenols via Schlenk Line To prevent the introduction of oxygen during routine sampling, a Schlenk line dual-manifold system must be utilized.
-
Glassware Preparation: Dry a receiving Schlenk flask and a PTFE-coated magnetic stir bar in an oven at 110°C for at least 4 hours to remove adsorbed surface moisture.
-
Assembly: Attach the hot flask to the Schlenk line using thick-walled vacuum tubing. Seal the primary neck with a high-quality rubber septum.
-
Vacuum/Argon Cycling:
-
Open the flask to the vacuum manifold for 60 seconds to evacuate ambient air.
-
Switch the stopcock to backfill the flask with Argon.
-
Self-Validation Step: Watch the oil bubbler on the Schlenk line. When the bubbling completely ceases, the internal pressure has equalized, confirming the flask is fully pressurized with Argon and free of atmospheric leaks.
-
Repeat this cycle three times to ensure <10 ppm oxygen remains.
-
-
Syringe Transfer: Purge a gas-tight syringe with Argon three times. Insert the needle into the original reagent bottle under a positive Argon flow, withdraw the required volume of 4-(2-Methoxyphenyl)thiophenol, and transfer it through the septum of the receiving flask.
-
Sealing for Storage: Replace the pierced septum with a PTFE-lined solid cap while maintaining a positive outward flow of Argon. Wrap the flask in foil and store at 4°C.
Protocol 2: Recovery of Oxidized Thiophenol (Disulfide Reduction) If your storage vessel has been compromised and disulfides have formed, use this protocol to recover the active monomer.
-
Solubilization: Dissolve the cloudy/precipitated mixture in degassed dichloromethane (DCM) under an Argon atmosphere.
-
Reduction: Add a 1.5x molar excess of Dithiothreitol (DTT). Stir vigorously at room temperature for 2 hours. The DTT drives the equilibrium forward by forming a highly stable cyclic disulfide itself, releasing the free 4-(2-Methoxyphenyl)thiophenol.
-
Self-Validation Step: The successful reduction of the disulfide is visually confirmed when the cloudy suspension transitions back into a clear, homogeneous solution, indicating the regeneration of the highly soluble active thiol monomer.
-
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer three times with degassed, deionized water to remove the oxidized DTT and any water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter under Argon and carefully evaporate the DCM under reduced pressure to yield the purified, active thiol.
References
Sources
Removing disulfide impurities from 4-(2-Methoxyphenyl)thiophenol samples
Technical Support Center: Purification of 4-(2-Methoxyphenyl)thiophenol
Welcome to the technical support center for handling and purifying 4-(2-Methoxyphenyl)thiophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with disulfide impurities in their samples. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your starting materials.
I. Troubleshooting Guide: Identifying and Addressing Disulfide Impurities
The most common issue encountered with 4-(2-Methoxyphenyl)thiophenol, and thiophenols in general, is oxidation to the corresponding disulfide.[1][2][3] This oxidation can occur during synthesis, workup, or storage, especially with exposure to air.[1][2][4][5]
Q1: My 4-(2-Methoxyphenyl)thiophenol sample has a yellowish tint and a slightly different odor. What could be the cause?
A1: A pure thiophenol is typically a colorless liquid or a white solid.[2][6] A yellow discoloration is a strong indicator of the presence of the corresponding disulfide, bis(4-(2-methoxyphenyl)) disulfide. Thiols are prone to air oxidation, which leads to the formation of this colored impurity.[1][2] The change in odor can also be attributed to the presence of the disulfide, which may have a different organoleptic profile than the pure thiol.
Recommended Actions:
-
Confirm the presence of disulfide: This can be done using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Implement a purification protocol: If the disulfide is present, a reductive purification method should be employed.
Q2: How can I use Thin Layer Chromatography (TLC) to detect disulfide impurities?
A2: TLC is a quick and effective method to visualize the presence of the disulfide impurity. Thiols and their corresponding disulfides generally have different polarities, leading to distinct retention factors (Rƒ) on a TLC plate.
-
Principle: The disulfide is typically less polar than the corresponding thiol. Therefore, in a normal-phase silica gel TLC, the disulfide will have a higher Rƒ value (travel further up the plate) than the thiol.
-
Visualization: Thiols and disulfides can be visualized on a TLC plate using a variety of methods, including UV light (if the compounds are UV active) or specific staining agents. A sensitive spray for thiols and disulfides can be prepared for clear visualization.[7]
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-(2-Methoxyphenyl)thiophenol to prevent disulfide formation?
A1: To minimize oxidation, 4-(2-Methoxyphenyl)thiophenol should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[8] It is also advisable to store it in a cool, dark place.[8][9] For long-term storage, refrigeration is recommended.
Q2: Can I use a standard distillation or recrystallization to remove the disulfide impurity?
A2: While these methods can be effective for some impurities, they are often not ideal for separating a thiol from its disulfide. The boiling points of the thiol and disulfide may be too close for effective separation by distillation. Recrystallization can also be challenging due to similar solubilities. Furthermore, heating during distillation can sometimes promote the thermal decomposition of any present disulfides back into thiols, which can then re-oxidize.[10] A reductive purification approach is generally more reliable.
Q3: What are the safety precautions I should take when working with 4-(2-Methoxyphenyl)thiophenol?
A3: Thiophenols are toxic and have a strong, unpleasant odor. Always handle this compound in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Avoid inhalation, ingestion, and skin contact.[1][8][9]
III. Experimental Protocols
Here we provide detailed protocols for the detection and removal of disulfide impurities from your 4-(2-Methoxyphenyl)thiophenol samples.
Protocol 1: Analytical Detection of Disulfide Impurity by TLC
This protocol allows for the rapid assessment of sample purity.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Sample of 4-(2-Methoxyphenyl)thiophenol
-
Mobile phase: A mixture of ethyl acetate and petroleum ether (e.g., 5% ethyl acetate in petroleum ether) can be a good starting point.[11] The exact ratio may need to be optimized.
-
Developing chamber
-
Visualization method: UV lamp and/or a thiol/disulfide-specific stain.
Procedure:
-
Dissolve a small amount of your 4-(2-Methoxyphenyl)thiophenol sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. The thiol and disulfide should appear as distinct spots with different Rƒ values. The disulfide, being less polar, will have a higher Rƒ.
-
If necessary, use a specific stain to confirm the identity of the spots.
Protocol 2: Reductive Purification of 4-(2-Methoxyphenyl)thiophenol
This protocol describes the reduction of the disulfide impurity back to the desired thiol, followed by purification. A common and effective reducing agent for this purpose is sodium borohydride (NaBH₄).[3][12] Another option is using tris(2-carboxyethyl)phosphine (TCEP), which is a potent and selective reducing agent for disulfides.[13][14]
Method A: Reduction with Sodium Borohydride (NaBH₄)
Materials:
-
Impure 4-(2-Methoxyphenyl)thiophenol
-
Sodium borohydride (NaBH₄)
-
Ethanol or isopropanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the impure 4-(2-Methoxyphenyl)thiophenol in ethanol or isopropanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions. The reaction is exothermic and may produce hydrogen gas.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete disappearance of the disulfide spot.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3). This will neutralize the excess NaBH₄ and the resulting borate salts.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain the purified 4-(2-Methoxyphenyl)thiophenol.
Method B: Reduction with Tris(2-carboxyethyl)phosphine (TCEP)
Materials:
-
Impure 4-(2-Methoxyphenyl)thiophenol
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the impure 4-(2-Methoxyphenyl)thiophenol in a suitable organic solvent like ethyl acetate.
-
Prepare a solution of TCEP·HCl in an aqueous buffer. A slight molar excess of TCEP relative to the estimated disulfide impurity is typically sufficient.
-
Combine the organic solution of the thiol with the aqueous TCEP solution in a separatory funnel.
-
Shake the funnel vigorously for 15-30 minutes. The reduction of the disulfide is generally rapid.[14]
-
Monitor the reaction by TLC to confirm the disappearance of the disulfide.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove the TCEP and its oxide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield the purified product.
IV. Data Presentation & Visualization
Table 1: TLC Mobility of Thiol and Disulfide
| Compound | Structure | Polarity | Expected Rƒ Value |
| 4-(2-Methoxyphenyl)thiophenol | More Polar | Lower | |
| Bis(4-(2-methoxyphenyl)) disulfide | Less Polar | Higher |
Note: Rƒ values are dependent on the specific TLC system (plate, mobile phase) used.
Diagrams
dot digraph "Disulfide Reduction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Disulfide [label="Bis(4-(2-methoxyphenyl)) disulfide\n(Impurity)"]; Thiol [label="4-(2-Methoxyphenyl)thiophenol\n(Purified Product)"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH₄ or TCEP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Disulfide -> Thiol [label="Reduction"]; Reducing_Agent -> Thiol [style=dashed]; } caption: "Figure 1: General workflow for the reductive removal of disulfide impurities."
dot digraph "Purification Workflow" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Impure Sample\n(Thiol + Disulfide)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC [label="TLC Analysis to Confirm Impurity"]; Reduction [label="Reductive Workup\n(e.g., with NaBH₄ or TCEP)"]; Extraction [label="Aqueous Workup & Extraction"]; Drying [label="Drying of Organic Layer"]; Concentration [label="Solvent Removal"]; End [label="Pure 4-(2-Methoxyphenyl)thiophenol", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> TLC; TLC -> Reduction; Reduction -> Extraction; Extraction -> Drying; Drying -> Concentration; Concentration -> End; } caption: "Figure 2: Step-by-step purification workflow."
V. References
-
Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Thiophenol, 97%. Retrieved from
-
Triveni Chemicals. (2025, November 19). Thiophenol 0.9% TA - Material Safety Data Sheet (MSDS). Retrieved from
-
CDH Fine Chemical. THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from
-
Santa Cruz Biotechnology. Thiophenol - SCBT. Retrieved from
-
Thermo Fisher Scientific. (2024, April 22). Thiophenol - SAFETY DATA SHEET. Retrieved from
-
ChemicalBook. 4-Methoxyphenol synthesis. Retrieved from
-
ResearchGate. (2024, May 11). A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. Retrieved from
-
Taylor & Francis. Thiols – Knowledge and References. Retrieved from
-
Georganics. (2011, February 16). 2-(4-METHOXYPHENYL)THIOPHENE. Retrieved from
-
Environmental Protection Agency. (2025, October 15). 2-[(4-Methoxyphenyl)methyl]thiophen-3-yl 2-deoxy-2-methylhexopyranoside. Retrieved from
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from
-
Pradeepa Kumara, et al. (2017). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. PMC. Retrieved from
-
ResearchGate. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? Retrieved from
-
The Royal Society of Chemistry. Supplementary Material. Retrieved from
-
Google Patents. US3358045A - Separation of thiophenol impurities from cresylic acid. Retrieved from
-
Thermo Fisher Scientific. Introduction to Thiol Modification and Detection—Section 2.1. Retrieved from
-
Liu, et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. PMC. Retrieved from
-
Wang, et al. (2018). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. PMC. Retrieved from
-
Chemistry LibreTexts. (2022, July 20). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from
-
PubChem. 4-(2-Methoxyethyl)phenol. Retrieved from
-
Zhong, P., & Guo, M.-P. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. Taylor & Francis. Retrieved from
-
van der Walle, et al. (2011). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. PMC. Retrieved from
-
PubChem. 4-Methoxybenzenethiol. Retrieved from
-
DSpace@MIT. n→π Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines*. Retrieved from
-
Reddit. (2020, July 14). Reduction of aryl-nitro group in presence of disulfide bond. Retrieved from
-
Righi, et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. Retrieved from
-
Analyst (RSC Publishing). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. Retrieved from
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Retrieved from
-
Google Patents. WO2007066845A1 - Process for preparation of thiophenol derivatives. Retrieved from
-
ResearchGate. (2025, August 6). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Retrieved from
-
Stanchev, et al. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Retrieved from
-
ResearchGate. 1 H NMR for reaction using thiophenol and 4-benzylidene-2- phenyl-4 H.... Retrieved from
-
PubChem. 4-Methoxy-2-methylphenol. Retrieved from
-
Bio-Synthesis. (2012, February 6). Disulfide reduction using TCEP reaction. Retrieved from
-
Santa Cruz Biotechnology. 4-Methoxy-2-methylthiophenol. Retrieved from
-
MDPI. (2007, August 23). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from
-
Organic Syntheses Procedure. (Phenylthio)nitromethane. Retrieved from
-
Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
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- 10. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 11. Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Disulfide reduction using TCEP reaction [biosyn.com]
Technical Support Center: Optimizing Solvent Selection for 4-(2-Methoxyphenyl)thiophenol Coupling Reactions
Welcome to the technical support center for optimizing C-S cross-coupling reactions involving 4-(2-Methoxyphenyl)thiophenol. The choice of solvent is a critical parameter that dictates not only the solubility of reactants and catalysts but also influences reaction rates, selectivity, and catalyst stability.[1][2] This guide provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions to empower researchers in achieving robust and reproducible outcomes.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What role could the solvent be playing?
A1: Low or no conversion is often directly linked to poor solubility of reactants or catalyst, or suboptimal reaction kinetics influenced by the solvent.
-
Causality - Solubility: Palladium catalysts, inorganic bases (e.g., K₃PO₄, Cs₂CO₃), and the thiophenol salt must be sufficiently dissolved for the catalytic cycle to proceed efficiently.[3] If any component precipitates, the reaction concentration decreases, leading to a stalled or sluggish reaction. 4-(2-Methoxyphenyl)thiophenol itself is a solid and requires a solvent that can adequately dissolve it and its corresponding thiolate salt formed in situ.
-
Causality - Kinetics: The solvent's polarity plays a crucial role in stabilizing intermediates and transition states within the catalytic cycle (e.g., oxidative addition, reductive elimination).[3][4] A solvent that is too non-polar may not sufficiently stabilize charged intermediates, while an overly coordinating solvent might inhibit the catalyst.
Actionable Solutions:
-
Assess Solubility: Visually inspect the reaction mixture. If any starting material or reagent appears undissolved, switch to a more effective solvent.
-
Switch to Polar Aprotic Solvents: For many palladium- and copper-catalyzed C-S couplings, polar aprotic solvents like DMF, Dioxane, or Toluene are excellent starting points.[5][6] They are generally effective at dissolving the various reaction components.
-
Increase Temperature: If solubility is an issue, increasing the reaction temperature can help, but be mindful of potential side reactions or product decomposition. The choice of a higher-boiling solvent like DMAc or xylene may be necessary.
Q2: I'm observing significant formation of a disulfide byproduct, 1,2-bis(2-methoxyphenyl)disulfide. How can solvent choice mitigate this?
A2: The formation of a disulfide dimer is a common side reaction for thiols, resulting from oxidative homocoupling.[7] This is often promoted by the presence of oxygen and can be influenced by the choice of base and solvent.
-
Causality: Thiols are readily oxidized to disulfides.[7] This process can sometimes be catalyzed by the transition metal used in the primary coupling reaction, especially if the desired catalytic cycle is slow. The solvent can influence the rate of this side reaction relative to the desired C-S coupling.
Actionable Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly deoxygenated before use by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.[8]
-
Solvent Choice: While no solvent can prevent oxidation in the presence of O₂, non-polar aprotic solvents like toluene or dioxane can sometimes disfavor the homocoupling pathway compared to highly polar solvents, depending on the specific catalyst system.[5]
-
Optimize Other Parameters: This issue is often multifactorial. Ensure your catalyst system is active and that the reaction is not running for an unnecessarily long time, which gives more opportunity for oxidation.
Quick-Reference Troubleshooting Table
| Issue | Possible Solvent-Related Cause | Recommended Action |
| Low/No Yield | Poor solubility of reactants/catalyst. | Switch to a more polar solvent (e.g., DMF, Dioxane). Increase temperature. |
| Disulfide Formation | Solvent not properly deoxygenated. | Rigorously degas solvent. Perform reaction under a strict inert atmosphere.[8] |
| Catalyst Decomposition | Solvent contains impurities (e.g., water). | Use anhydrous, high-purity solvents. |
| Slow Reaction Rate | Suboptimal polarity for stabilizing transition states. | Screen a panel of solvents with varying polarities (e.g., Toluene, THF, DMF). |
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions regarding solvent selection for this specific coupling reaction.
Q1: What is the fundamental role of the solvent in a cross-coupling reaction?
A1: The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction.[1] Its primary roles include:
-
Solubilization: Dissolving all reactants, the catalyst, and the base to ensure they are in the same phase.[3]
-
Stabilization: Stabilizing the active catalytic species and key intermediates throughout the catalytic cycle. The polarity of the solvent is critical here.[9]
-
Heat Transfer: Acting as a heat sink or medium to maintain a consistent reaction temperature.[1]
-
Ligand Competition: In some cases, solvent molecules can coordinate to the metal center, competing with other ligands and influencing catalytic activity.[1]
Q2: How does solvent polarity affect the coupling of 4-(2-Methoxyphenyl)thiophenol?
A2: Solvent polarity directly impacts reaction rates and, in some cases, selectivity by influencing how well charged species are stabilized.[2]
-
Polar Solvents (Protic & Aprotic): These solvents are generally favored for C-S coupling. They can stabilize the polar transition states involved in steps like oxidative addition, which often involves charge separation.[3] This stabilization lowers the activation energy and accelerates the reaction.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are less effective at stabilizing charged intermediates.[6] They are sometimes used when a competing reaction pathway that proceeds through a more polar intermediate needs to be suppressed. For certain Ullmann couplings, non-polar solvents have been shown to be effective.[5]
Solvent Property Comparison
The following table summarizes key properties of commonly used solvents in cross-coupling reactions.
| Solvent | Formula | Type | Dielectric Constant (20°C) | Boiling Point (°C) |
| Toluene | C₇H₈ | Non-Polar Aprotic | 2.4 | 111 |
| Dioxane | C₄H₈O₂ | Polar Aprotic | 2.2 | 101 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 66 |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | 37.5 | 82 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 46.7 | 189 |
| n-Butanol | C₄H₁₀O | Polar Protic | 17.5 | 118 |
(Data sourced from multiple references including[10])
Q3: When should I use a polar protic vs. a polar aprotic solvent for this thiophenol coupling?
A3: The distinction is critical and relates to the nucleophilicity of the thiolate anion.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and MeCN are generally the preferred choice. They possess strong dipoles to dissolve charged species but lack acidic protons (i.e., no O-H or N-H bonds).[11] They solvate the cation (e.g., K⁺, Na⁺, Cs⁺) of the base effectively, but they leave the thiolate anion relatively "naked" and highly nucleophilic.[12][13] This enhances its reactivity in the desired coupling reaction.
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol, n-butanol, or water have O-H bonds and can form hydrogen bonds. These solvents can form a "cage" around the thiolate anion through hydrogen bonding, which stabilizes the anion and reduces its nucleophilicity.[14] This can significantly slow down the reaction rate. While thiols are large and polarizable, making this effect less pronounced than for smaller anions like fluoride, it is still a significant consideration.[15]
Visualization of Solvent Effects
The following diagram illustrates how polar aprotic and polar protic solvents interact differently with the deprotonated 4-(2-Methoxyphenyl)thiophenol (thiolate).
Caption: Solvent interaction with the thiolate nucleophile.
Experimental Protocol: Solvent Screening Workflow
To empirically determine the optimal solvent, a systematic screening process is the most trustworthy approach. This protocol provides a self-validating workflow.
Objective: To identify the solvent that provides the highest yield of the desired coupled product while minimizing side reactions.
Materials:
-
4-(2-Methoxyphenyl)thiophenol
-
Coupling partner (e.g., an aryl halide)
-
Catalyst (e.g., Pd₂(dba)₃ and a suitable ligand, or CuI)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, deoxygenated solvents for screening (e.g., Toluene, Dioxane, THF, DMF)
-
Reaction vials suitable for heating under an inert atmosphere
-
Internal standard for analytical analysis (e.g., dodecane)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the 4-(2-Methoxyphenyl)thiophenol, coupling partner, base, and a magnetic stir bar to a series of identical reaction vials.
-
Catalyst Addition: Prepare a stock solution of the catalyst/ligand and add an equal aliquot to each vial.
-
Solvent Addition: Add an equal volume of each solvent to be screened to its respective vial. Ensure the final concentration is consistent across all reactions.
-
Reaction: Seal the vials and place them in a heating block set to the desired reaction temperature (e.g., 100 °C). Stir for a set period (e.g., 12-24 hours).
-
Work-up & Analysis:
-
Cool all reactions to room temperature.
-
Add a known amount of an internal standard to each vial.
-
Take an aliquot from each mixture, dilute it, and filter it.
-
Analyze the samples by GC-MS or LC-MS to determine the conversion and yield of the desired product relative to the internal standard.
-
-
Evaluation: Compare the results across all solvents to identify the optimal choice.
Solvent Selection Workflow Diagram
Caption: Decision workflow for initial solvent screening.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
- Reddit. (2017, March 12). In general, are thiols better nucleophiles than their alcohol counterparts?.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Cross-Coupling Reactions Guide. (n.d.).
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- BenchChem. (2025, November). Technical Support Center: Thienylsilane Cross-Coupling Reactions.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Smith, J. et al. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- BenchChem. (n.d.). Common side reactions with Thiane-4-thiol.
- Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents.
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Technical Support Center: Troubleshooting Catalyst Poisoning by 4-(2-Methoxyphenyl)thiophenol
Incident Overview: The 4-(2-Methoxyphenyl)thiophenol Problem
In transition-metal-catalyzed cross-coupling reactions, thiols are notorious for inducing rapid catalyst deactivation[1]. However, 4-(2-Methoxyphenyl)thiophenol presents a uniquely severe troubleshooting challenge. Researchers frequently observe that while standard thiophenols might merely slow down a reaction, the introduction of the ortho-methoxy derivative completely halts the catalytic cycle, resulting in unreacted starting materials, black metal precipitation, and the formation of off-cycle disulfides[2].
This guide provides a deep-dive mechanistic analysis, diagnostic FAQs, and self-validating protocols to bypass the specific poisoning pathways triggered by this substrate.
Mechanistic Diagnostics: Why Does This Molecule Kill Catalysts?
To fix the reaction, we must first understand the causality of the failure. The deactivation driven by 4-(2-Methoxyphenyl)thiophenol is a two-step thermodynamic trap:
-
Primary Chemisorption (The Thiol Effect): Sulfur compounds strongly chemisorb to the active sites of soft transition metals (like Palladium, Platinum, and Nickel)[1]. The resulting metal-thiolate bond is highly stable, which increases the activation energy required for the subsequent reductive elimination step.
-
Secondary Chelation (The Ortho-Methoxy Effect): Unlike simple thiophenol, the methoxy group in the ortho position contains oxygen lone pairs capable of secondary coordination. Once the sulfur binds to the Palladium center, the oxygen atom swings in to form a highly stable, bidentate 5- or 6-membered metallacycle. This chelation thermodynamically locks the metal center, physically blocking the open coordination sites required for the oxidative addition of the next electrophile.
Logical workflow illustrating the bidentate chelation poisoning mechanism and targeted mitigation.
Self-Validating Troubleshooting FAQs
Q: My Pd-catalyzed C–S cross-coupling stalls at <5% conversion. How do I definitively diagnose that the ortho-methoxy group is the root cause, rather than general thiol poisoning? A: Employ a self-validating control experiment. Run your exact cross-coupling protocol using 4-(4-Methoxyphenyl)thiophenol (the para-methoxy isomer) instead of the ortho-isomer. If the para-isomer achieves high conversion while the ortho-isomer fails, the failure is definitively caused by the bidentate chelation effect locking the metal center, not the inherent nucleophilicity of the thiol.
Q: I observe a black precipitate forming rapidly when I add 4-(2-Methoxyphenyl)thiophenol to my reaction. What is happening? A: The black precipitate is Palladium black (agglomerated Pd(0)). Strong sulfur coordination can induce the premature displacement of stabilizing phosphine ligands, stripping the metal of its protective coordination sphere[1]. Once stripped, the Pd(0) agglomerates and crashes out of solution, permanently halting the catalytic cycle.
Q: GC-MS analysis shows that my starting thiol has been entirely consumed, but I have no cross-coupled product. Where did it go? A: It has likely dimerized into a symmetric disulfide (R-S-S-R). Under basic conditions, trace oxygen or the metal catalyst itself can facilitate the oxidative coupling of the thiol[2][3]. This not only consumes your starting material but also generates a new species that can further poison the catalyst. You must implement a sacrificial reductant (see Protocol A).
Field-Proven Mitigation Workflows
To overcome the dual threat of chemisorption and chelation, you must either engineer the steric environment of the catalyst to physically prevent chelation, or switch to a metal that is fundamentally immune to this specific poisoning pathway.
Protocol A: Steric Disruption via Bulky NHC Ligands & Zinc Scavengers
Mechanism: The highly bulky IPent (2,6-bis(3-pentyl)phenyl) groups on the Pd-PEPPSI-IPent catalyst create a deep, restrictive steric pocket. While the sulfur can still coordinate, the rigid steric bulk prevents the ortho-methoxy group from achieving the necessary trajectory to form the bidentate chelate. Zinc acts as a sacrificial reductant to cleave any off-cycle disulfides back to the active thiolate[2].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a flame-dried reaction vessel with the aryl halide electrophile (1.0 mmol), 4-(2-Methoxyphenyl)thiophenol (1.0 mmol), and KOtBu (2.0 mmol).
-
Catalyst & Scavenger Addition: Add the bulky NHC catalyst Pd-PEPPSI-IPent (0.5 mol%) and Zinc flakes (325 mesh, 2.5 equiv)[2].
-
Solvent: Add anhydrous, degassed solvent (e.g., THF or Toluene, 5.0 mL). Seal the vessel.
-
Reaction: Stir aggressively at 80 °C for 12 hours.
-
Self-Validation Checkpoint: Pull a 0.1 mL aliquot at the 1-hour mark and analyze via GC-MS. You should observe the formation of the zinc thiolate intermediate and the absence of the symmetric disulfide. If the disulfide is the major peak, your zinc dust is oxidized and inactive; abort and restart with fresh Zinc.
-
Workup: Quench with deionized water, extract with EtOAc (3 x 10 mL), dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Metal Substitution via Iron-Catalyzed Soft Coupling
Mechanism: Iron pentacarbonyl (Fe(CO)₅) operates via a fundamentally different radical-based activation mechanism that is inherently resistant to sulfur-induced poisoning. Iron does not suffer from the strong, irreversible soft-soft (Pd-S) chemisorption that plagues noble metals, allowing it to couple soft nucleophiles like 4-(2-Methoxyphenyl)thiophenol with high efficiency[3].
Step-by-Step Methodology:
-
Preparation: Under a strict argon atmosphere, combine the electrophile (e.g., benzyl bromide, 0.5 mmol) and 4-(2-Methoxyphenyl)thiophenol (0.75 mmol) in anhydrous pinacolone (1.0 mL)[3].
-
Catalyst Addition: Add Fe(CO)₅ (10 mol%) to the reaction mixture[3]. (CRITICAL SAFETY NOTE: Fe(CO)₅ is highly toxic and volatile; handle strictly in a well-ventilated fume hood using appropriate PPE).
-
Reaction: Heat the mixture to 107 °C for 24 hours[3].
-
Self-Validation Checkpoint: Monitor the reaction color. A persistent dark red/brown color indicates active iron species. If the solution turns pale yellow or clear prematurely, the catalyst has decomposed due to oxygen ingress.
-
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove iron residues. Concentrate under reduced pressure and purify by flash column chromatography.
Quantitative Performance Matrix
The following table summarizes the causal relationship between catalyst choice, mitigation additives, and the resulting reaction yields when using 4-(2-Methoxyphenyl)thiophenol.
| Catalyst System | Ligand / Scavenger | Yield (%) | Root Cause of Failure / Success |
| Pd(OAc)₂ (5 mol%) | PPh₃ / None | < 5% | Rapid catalyst poisoning via ortho-methoxy bidentate chelation. |
| Pd-PEPPSI-IPent (0.5 mol%) | None | 15–20% | Sterics prevent chelation, but oxidative disulfide formation stalls the cycle. |
| Pd-PEPPSI-IPent (0.5 mol%) | Zn flake (2.5 eq) | > 85% | Zn reduces disulfides; bulky NHC pocket physically prevents O-chelation[2]. |
| Fe(CO)₅ (10 mol%) | None | 91–95% | Iron is inherently resistant to thiol poisoning and soft-soft chemisorption[3]. |
References
-
Crawford, K. et al. "A Robust Pd-Catalyzed C–S Cross-Coupling Process Enabled by Ball-Milling." UCL Discovery, University College London. Available at:[Link]
-
Lee, J. et al. "C(sp3)–heteroatom bond formation by iron-catalyzed soft couplings." Communications Chemistry, Nature Portfolio. Available at:[Link]
Sources
Minimizing byproduct formation in biaryl thiol synthesis
Technical Support Center: Biaryl Thiol Synthesis
Ticket Subject: Minimizing Byproduct Formation (Disulfides, Diaryl Sulfides, and Desulfurization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Sulfur Challenge
Synthesizing biaryl thiols (Ar-SH) is chemically distinct from standard cross-couplings due to the high nucleophilicity and redox activity of the sulfur atom. The three primary failure modes you will encounter are:
-
Catalyst Poisoning: Thiols bind irreversibly to Pd(0), shutting down the catalytic cycle.
-
Homocoupling (Disulfide Formation): Ar-SH rapidly oxidizes to Ar-S-S-Ar in the presence of trace oxygen or metal salts.
-
Over-Arylation (Sulfide Formation): The product Ar-SH is more nucleophilic than the starting material, leading to Ar-S-Ar (diaryl sulfide) formation.
This guide provides self-validating protocols to bypass these specific failure modes.
Route Selection: The "Right First Time" Decision Matrix
Before starting, select your method based on substrate electronics and steric hindrance.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate functionalization.
Module A: Palladium-Catalyzed C-S Coupling
Target Audience: Users starting from Aryl Halides. Core Strategy: Use a "Thiol Surrogate" (TIPS-SH) to prevent catalyst poisoning and over-arylation.
The Protocol: Pd-Catalyzed Coupling with TIPS-SH
Direct coupling with free thiols often fails because the thiol binds Pd(II) too strongly. We use Triisopropylsilanethiol (TIPS-SH) as a masked thiol.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
TIPS-SH (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Ligand: DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) (2-5 mol%) — Critical: This ligand resists displacement by sulfur.
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Workflow:
-
Pre-Complexation (Self-Validation Step): Mix Pd(OAc)₂ and DiPPF in toluene at RT for 10 mins.
-
Check: Solution should turn from orange to a clear/yellow homogeneous solution. If black precipitate forms, your solvent is wet or oxygenated.
-
-
Addition: Add Aryl Bromide, Base, and finally TIPS-SH.
-
Reaction: Heat to 100°C for 4-12 hours.
-
Deprotection: Treat the resulting Ar-S-TIPS with TBAF (Tetra-n-butylammonium fluoride) in THF to liberate Ar-SH.
Troubleshooting Guide: C-S Coupling
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Switch ligand to DiPPF or CyPF-t-Bu . These bulky, electron-rich bidentate ligands prevent formation of the inactive [Pd(Ar)(SR)] dimer. |
| Formation of Ar-S-Ar (Sulfide) | Ligand Exchange Failure | This occurs if the TIPS group falls off during the reaction. Ensure strictly anhydrous conditions. Switch base to weaker K₃PO₄ to prevent premature desilylation. |
| Formation of Ar-Ar (Biaryl) | Reductive Elimination Comp. | The rate of C-S coupling is slower than C-C homocoupling. Increase TIPS-SH equivalents to 1.5x. |
| Black Precipitate (Pd Black) | Catalyst Deactivation | Reaction temperature too high for the catalyst stability. Lower temp to 80°C and extend time. Add 10 mol% extra ligand. |
Module B: Newman-Kwart Rearrangement (NKR)
Target Audience: Users starting from Phenols (via O-thiocarbamates).[1][2][3][4] Core Strategy: Thermal or Catalytic migration of aryl group from Oxygen to Sulfur.
The Protocol: Microwave-Assisted NKR
Traditional NKR requires 250-300°C, leading to tar formation. We recommend a microwave (MW) protocol to minimize thermal exposure time.
-
Substrate Prep: React Phenol with Dimethylthiocarbamoyl chloride (NaH, DMF) to form O-aryl thiocarbamate.
-
Rearrangement:
-
Solvent: Diphenyl ether (high boiling point) or Sulfolane.
-
Conditions: MW irradiation at 200-220°C for 10-30 mins.
-
Target: Conversion of C=S (thiono) to C=O (thiolo).
-
-
Hydrolysis: Treat S-aryl thiocarbamate with NaOH/MeOH to yield Ar-SH.
Troubleshooting Guide: NKR
| Symptom | Probable Cause | Corrective Action |
| Substrate Charring/Tar | Excessive Thermal Load | Switch to Pd-Catalyzed NKR . Use Pd(PhCN)₂Cl₂ (5 mol%) in Toluene at 100°C. This lowers the activation energy significantly. |
| Ipso-Substitution Byproducts | Steric Clash | If ortho-substituents are present, the rearrangement is sterically hindered. Increase temperature or switch to the Photoredox NKR method (room temp) using an organic photocatalyst. |
| Formation of Isocyanate | Elimination Pathway | This is a competing pathway where the O-thiocarbamate eliminates phenol. Ensure the thiocarbamate nitrogen is fully alkylated (e.g., -NMe₂). Never use mono-alkylated thiocarbamates (-NHMe). |
Module C: Post-Reaction Handling (Stopping Disulfides)
Issue: You synthesized Ar-SH perfectly, but it oxidized to Ar-S-S-Ar during the rotovap or column chromatography steps.
The "Reductive Workup" Protocol: Do not perform a standard aqueous workup.
-
Quench: Add a reducing agent directly to the reaction mixture before exposing to air.
-
Reagent:DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) .
-
-
Acidification: Acidify carefully with degassed 1M HCl. Thiols are most stable in acidic media; basic conditions accelerate oxidation.
-
Purification: If you must use silica gel, dope the eluent with 1% acetic acid to keep the thiol protonated.
-
Alternative: Derivatize the thiol immediately with a protecting group (e.g., Benzyl bromide) if the free thiol is not strictly required immediately.
-
Mechanism & Logic Visualization
Understanding the catalytic cycle helps diagnose where the "leak" is occurring.
Figure 2: Pd-Catalytic cycle showing the critical points where catalyst poisoning and sulfide byproducts occur.
Frequently Asked Questions (FAQs)
Q: Why do I see a 50% yield of the disulfide (Ar-S-S-Ar) immediately after the column? A: Silica gel often contains trace iron and is slightly basic, both of which catalyze aerobic oxidation of thiols. Fix: Flush your column with Argon before use and add 0.1% DTT to your mobile phase, or store the product under inert atmosphere immediately.
Q: Can I use Sodium Sulfide (Na₂S) instead of TIPS-SH to save money? A: Generally, no. Na₂S is a potent reducing agent and a strong ligand. It will likely reduce your Pd(II) to Pd black (deactivation) or lead to rapid double-arylation (Ar-S-Ar) because the intermediate Ar-S⁻ is highly nucleophilic. Only use Na₂S for activated SnAr substrates (nitro-arenes), not Pd-coupling.
Q: My Newman-Kwart reaction turned into a black solid. What happened? A: You likely exceeded the thermal stability of your substrate. The "black solid" is polymerized decomposition product. Fix: Switch to the Pd-catalyzed NKR (100°C) or use a solvent with better heat transfer properties (e.g., switching from neat heating to Diphenyl ether).
References
-
Murata, M., & Buchwald, S. L. (2004).[5] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[5] Tetrahedron, 60(34), 7397-7403. Link
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009).[6] A General and Efficient Catalyst for the Palladium-Catalyzed Coupling of Thiols with Aryl Halides.[5] Journal of Organic Chemistry, 74(4), 1663–1672. Link
-
Lloyd-Jones, G. C., et al. (2008). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(5), 661-689. Link
-
Pittelkow, M., et al. (2018). Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature. Journal of Organic Chemistry, 83(19), 12229–12238. Link
-
Uyeda, C., et al. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer.[6] Journal of the American Chemical Society, 135(25), 9548-9552.[6] Link
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Handling protocols for odor control of 4-(2-Methoxyphenyl)thiophenol
Welcome to the Technical Support Center for organosulfur handling. This guide is designed for researchers, application scientists, and drug development professionals working with 4-(2-Methoxyphenyl)thiophenol (also known as 2'-methoxy-[1,1'-biphenyl]-4-thiol).
Because the human olfactory system is highly sensitized to low-molecular-weight thiols—detecting them at thresholds as low as 0.00003 to 0.00094 parts per million (ppm)[1]—even microscopic spills or improper venting can cause severe laboratory disruptions. This guide provides self-validating, field-tested protocols grounded in the chemical causality of thiol oxidation to ensure complete odor neutralization and safe handling.
Section 1: The Causality of Thiol Odor Neutralization
To permanently eliminate the stench of 4-(2-Methoxyphenyl)thiophenol, physical containment (like fume hoods) is insufficient on its own; chemical transformation is required . The fundamental principle of odor control is the oxidation of the highly volatile, malodorous thiol (R-SH) into non-volatile, odorless derivatives such as disulfides (R-S-S-R), sulfoxides, or water-soluble sulfonic acids (R-SO3H).
Caption: Chemical oxidation pathway of thiols to odorless sulfonic acid derivatives.
Section 2: Quantitative Comparison of Neutralizing Agents
Selecting the correct oxidizing agent depends heavily on the application (e.g., exhaust trapping vs. surface decontamination). The table below summarizes the operational parameters of common neutralizers to help you choose the most effective approach.
| Neutralizing Agent | Target Application | Mechanism & Causality | Quantitative Efficacy | Safety & Handling Considerations |
| Sodium Hypochlorite (Bleach, 6.15%) | Exhaust traps, glassware baths | Rapidly oxidizes thiols to sulfones and sulfonic acids. | High; use a 1:1 volumetric dilution with water[2]. | Exothermic reaction; incompatible with acids (releases toxic Cl₂ gas). |
| Hydrogen Peroxide (H₂O₂, 3-30%) | Surface spills, sensitive equipment | Oxidizes to disulfides (mild) or sulfonic acids (strong)[3]. | H₂O₂/Thiol weight ratio ~0.17–0.27 for disulfide formation[3]. | Requires an Iron (Fe) catalyst for complete deodorization[3]. |
| Sodium Metabisulfite | Post-cleanup neutralization | Reduces unreacted H₂O₂ back to water to prevent secondary reactions[4]. | Stoichiometric 1:1 reduction | Releases SO₂ if acidified; must be used inside a fume hood. |
Section 3: Step-by-Step Experimental Protocols
Protocol A: Setting Up a Continuous Bleach Trap for Reaction Exhaust
Purpose: To prevent the escape of volatile 4-(2-Methoxyphenyl)thiophenol vapors from the reaction vessel into the fume hood exhaust system[2].
Methodology:
-
Prepare the Primary Trap: Fill a heavy-walled glass bubbler halfway with commercial-grade bleach (approx. 6.15% sodium hypochlorite).
-
Establish the Connection: Connect the inlet of the bubbler to the exhaust tubing of your closed reaction system[2]. Ensure the inlet gas dispersion tube is submerged at least 2 inches into the bleach.
-
Add a Secondary Trap (Self-Validating Step): Connect the exhaust of the bleach trap to an empty cold trap (cooled to -78 °C) or a potassium hydroxide (KOH) trap. Causality: This neutralizes any hydrochloric acid vapors generated as a byproduct of the oxidation reaction.
-
Regulate Flow: Adjust the inert gas (N₂ or Ar) sweep over the reaction so that the exhaust flow rate results in exactly 1-2 bubbles per second in the bleach trap[2]. Causality: This slow rate ensures sufficient residence time for gas-liquid mass transfer, allowing the bleach to fully oxidize the thiol before it escapes.
Caption: Standard exhaust trapping workflow for volatile thiol containment.
Protocol B: Glassware Decontamination Bath
Purpose: To neutralize residual thiols clinging to glassware, syringes, and cannulas before they are removed from the fume hood.
Methodology:
-
Prepare the Bath: In a dedicated plastic secondary container within the fume hood, prepare a 1:1 mixture of commercial bleach and deionized water[2]. Leave at least 4 inches of headspace to account for liquid displacement.
-
Submerge Equipment: Immediately after use, dismantle the reaction apparatus and submerge all glass and plastic components completely in the bath[2].
-
Incubation: Allow the equipment to soak for a minimum of 14 to 24 hours[2]. Causality: The oxidation of surface-bound thiols is diffusion-limited and kinetically slower than solution-phase reactions; overnight soaking ensures complete conversion to water-soluble sulfonates.
-
Rinse: Remove glassware, rinse thoroughly with DI water, and wash using standard laboratory detergents[2].
Section 4: Troubleshooting & FAQs
Q1: I spilled a dilute solution of 4-(2-Methoxyphenyl)thiophenol on the fume hood floor. Bleach is too corrosive for the surface. What should I do? A: Use a catalyzed hydrogen peroxide solution. Apply a 3% H₂O₂ solution mixed with a mild soluble iron salt (such as ferrous sulfate) acting as a catalyst[3]. Causality: The iron catalyst drives a Fenton-like reaction, generating hydroxyl radicals that rapidly and completely deodorize the thiol into sulfonic acids without the corrosive chloride salts found in bleach[3]. After 40 minutes, wipe the area and neutralize any remaining peroxide with sodium metabisulfite[4].
Q2: My bleach trap is turning cloudy and emitting a slight odor. Is it failing? A: Yes. This is a self-validating visual cue. The formation of a white solid or cloudiness in a bleach bath indicates the accumulation of oxidized thiol byproducts (disulfides/sulfones) or the total depletion of active hypochlorite[2]. Once the stoichiometric excess of hypochlorite is consumed, the trap can no longer oxidize incoming vapors. Dispose of the exhausted bath as hazardous waste and immediately prepare a fresh 1:1 bleach solution[2].
Q3: Can I just evaporate the solvent and residual thiol on a rotary evaporator? A: Never vent thiols directly through a standard vacuum pump. If you must concentrate a solution containing 4-(2-Methoxyphenyl)thiophenol, you must use a closed system with a cold-finger trap cooled to at least -78 °C (dry ice/acetone). The collection bulb must also be cooled to prevent the malodorous vapors from bypassing the condenser and exhausting into the laboratory environment.
Q4: Why do I smell the thiol even when my equipment is completely sealed? A: The human odor threshold for many thiols is incredibly low[1]. Even microscopic droplets on the outside of a syringe needle or microscopic vapor leaks through pierced septa are enough to trigger olfactory detection. Troubleshooting step: Always perform liquid transfers using a syringe or cannula, never by pouring. Wipe the exterior of needles with a bleach-soaked Kimwipe immediately after withdrawal.
References
-
Title: How to Work with Thiols-General SOP Source: University of Rochester URL: [Link]
-
Title: Benzenethiol - HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: Standard Operating Procedures for Using Stench Chemicals Source: UCLA Department of Chemistry and Biochemistry URL: [Link]
-
Title: Mercaptan Controlled Effectively with Hydrogen Peroxide Source: USP Technologies URL: [Link]
-
Title: How and Why to Neutralize Hydrogen Peroxide Source: Lab Alley URL: [Link]
Sources
Validation & Comparative
Comparative NMR Analysis of 4-(2-Methoxyphenyl)thiophenol: Solvent Systems and Dimensionality
Introduction
In drug development and materials science, biphenyl thiols such as 4-(2-Methoxyphenyl)thiophenol serve as critical pharmacophores and synthetic building blocks. Unambiguous structural elucidation of this compound is analytically challenging due to the overlapping aromatic signals of its unsymmetrical biphenyl core and the variable nature of its exchangeable thiol (-SH) proton.
This guide objectively compares the efficacy of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and analytical dimensionalities (1D vs. 2D NMR) to establish a self-validating, highly trustworthy protocol for the structural assignment of 4-(2-Methoxyphenyl)thiophenol.
Methodological Framework: Self-Validating NMR Protocols
To ensure absolute trustworthiness in spectral assignment, the following step-by-step methodology incorporates built-in validation mechanisms rather than relying solely on predictive software.
Step 1: Sample Preparation & Solvent Selection
-
Weigh 15–20 mg of high-purity 4-(2-Methoxyphenyl)thiophenol into two separate vials.
-
Dissolve Sample A in 0.6 mL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v TMS.
-
Dissolve Sample B in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D) containing 0.03% v/v TMS.
-
Transfer solutions to standard 5 mm NMR tubes.
Step 2: Acquisition Parameters
-
1D ¹H NMR: Acquire at 400 MHz (298 K) using a standard 30° pulse sequence (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.
-
1D ¹³C NMR: Acquire at 100 MHz using proton decoupling (zgpg30), 1024 scans, and D1 of 2.0 seconds.
-
2D HSQC & HMBC: Acquire using gradient-selected sequences. For HMBC, optimize the long-range coupling constant (ⁿJ_CH) delay for 8 Hz to capture critical 2-bond and 3-bond correlations across the biphenyl bridge.
Step 3: Self-Validation via D₂O Exchange To definitively assign the -SH proton, add 1 drop (approx. 10 µL) of Deuterium Oxide (D₂O) to the CDCl₃ NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H NMR spectrum. The complete disappearance of the signal confirms its identity as the exchangeable thiol proton, validating the assignment system.
Comparative Analysis I: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of solvent dictates the visibility and chemical shift of the thiol proton. In non-polar CDCl₃, the -SH proton appears as a broad singlet around δ 3.45 ppm. This broadening is caused by intermediate chemical exchange rates and weak intermolecular interactions.
Conversely, when analyzed in DMSO-d₆, the strong hydrogen-bond accepting nature of the sulfoxide oxygen localizes the thiol proton. This solute-solvent interaction drastically slows the exchange rate, resulting in a sharp, highly resolved singlet that shifts significantly downfield to δ 5.35 ppm. This phenomenon is a reliable diagnostic tool for identifying exchangeable protons in phenols and thiols, as supported by ab initio calculations of solvent effects on chemical shifts .
Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, 298 K)
| Proton Position | Multiplicity | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Causality / Observation |
| -OCH₃ | s (3H) | 3.80 | 3.75 | Mildly shielded by solvent polarity shift. |
| -SH | s (1H) | 3.45 (broad) | 5.35 (sharp) | Strong H-bonding with DMSO-d₆ slows exchange . |
| H-3 (Ring A) | d (1H, J=8.2) | 6.98 | 7.05 | Ortho to the electron-donating methoxy group. |
| H-5 (Ring A) | td (1H, J=7.5, 1.0) | 7.02 | 7.08 | Para to the methoxy group. |
| H-6 (Ring A) | dd (1H, J=7.5, 1.8) | 7.28 | 7.35 | Ortho to the biphenyl bridge. |
| H-4 (Ring A) | td (1H, J=8.2, 1.8) | 7.30 | 7.38 | Meta to the methoxy group. |
| H-3', H-5' (Ring B) | d (2H, J=8.4) | 7.32 | 7.40 | Ortho to thiol group (AA'BB' system) . |
| H-2', H-6' (Ring B) | d (2H, J=8.4) | 7.40 | 7.48 | Ortho to biphenyl bridge (AA'BB' system). |
Comparative Analysis II: 1D vs. 2D NMR (Overcoming Biphenyl Overlap)
While 1D ¹H NMR is sufficient for identifying the methoxy group (δ 3.80 ppm) and the thiol proton, it fails to unambiguously resolve the biphenyl core. The para-substituted thiophenol ring presents a strongly coupled AA'BB' system, while the ortho-substituted anisole ring presents a complex, overlapping multiplet.
Causality of the 2D Approach: 1D ¹³C NMR identifies the presence of 13 distinct carbons but cannot link the two rings. Heteronuclear Multiple Bond Correlation (HMBC) is required. By detecting ³J_CH scalar couplings, HMBC allows us to "cross" the quaternary biphenyl bridge (C1-C1'). Specifically, the proton at H6 (Ring A) correlates to C1' (Ring B), and the protons at H2'/H6' (Ring B) correlate to C1 (Ring A). This cross-ring correlation is the only way to definitively prove the connectivity of the two distinct aromatic systems .
Figure 1: Critical HMBC (³J_CH) correlations across the biphenyl bridge enabling unambiguous assignment.
Table 2: ¹³C Assignments and Key HMBC Correlations (100 MHz, CDCl₃)
| Carbon Position | δ (ppm) | Type | Key HMBC Correlations (³J_CH) |
| -OCH₃ | 55.6 | CH₃ | C2 |
| C3 (Ring A) | 111.4 | CH | C1, C5 |
| C5 (Ring A) | 121.0 | CH | C1, C3 |
| C4 (Ring A) | 128.6 | CH | C2, C6 |
| C3', C5' (Ring B) | 128.0 | CH | C1', C4' |
| C2', C6' (Ring B) | 129.5 | CH | C4', C1 (Cross-ring) |
| C6 (Ring A) | 130.7 | CH | C2, C4, C1' (Cross-ring) |
| C1 (Ring A) | 129.8 | Cq | H3, H5, H2', H6' |
| C4' (Ring B) | 130.0 | Cq | H2', H6' |
| C1' (Ring B) | 138.5 | Cq | H3', H5', H6 |
| C2 (Ring A) | 156.5 | Cq | -OCH₃, H4, H6 |
Workflow Visualization
To standardize this analytical approach across drug development programs, the following workflow illustrates the logical progression from sample preparation to unambiguous signal assignment.
Figure 2: Step-by-step NMR structural elucidation workflow for biphenyl thiol derivatives.
References
-
Siskos, M. G., Kontogianni, V. G., Tsiafoulis, C. G., Tzakos, A. G., & Gerothanassis, I. P. "Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts." Organic & Biomolecular Chemistry, 2013.[Link] [1]
-
Clarke, M. L., France, M. B., Fuentes, J. A., Milton, E. J., & Roff, G. J. "A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides." Beilstein Journal of Organic Chemistry, 2007.[Link] [2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7969, Thiophenol." PubChem, 2025.[Link] [3]
High-Resolution Mass Spectrometry (HRMS) data for 4-(2-Methoxyphenyl)thiophenol
This guide serves as a technical comparison and application note for the High-Resolution Mass Spectrometry (HRMS) analysis of 4-(2-Methoxyphenyl)thiophenol . It is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation and purity profiling.
Executive Summary
4-(2-Methoxyphenyl)thiophenol (C₁₃H₁₂OS) is a biaryl thiol building block used in the synthesis of kinase inhibitors and advanced materials.[1] Its analysis presents specific challenges:
-
Oxidative Instability: Thiols rapidly dimerize to disulfides (R-S-S-R) in solution and ion sources.
-
Ionization Efficiency: The acidic thiol proton requires negative mode ionization, yet sensitivity can be poor in standard ESI compared to APCI.
-
Structural Isomerism: Distinguishing regioisomers (e.g., 3-methoxy vs. 2-methoxy variants) requires precise fragmentation data.[1]
This guide compares the HRMS performance of this compound against Low-Resolution (LRMS) alternatives and evaluates Ionization Source efficiency (ESI vs. APCI).[1]
Structural Analysis & Theoretical Data
Before experimental validation, the theoretical mass envelope must be established to set acceptance criteria.
Analyte: 4-(2-Methoxyphenyl)thiophenol Formula: C₁₃H₁₂OS Monoisotopic Mass: 216.0609 Da[1]
| Ion Species | Formula | Theoretical m/z | Mass Defect (mDa) |
| [M-H]⁻ (Deprotonated) | C₁₃H₁₁OS⁻ | 215.0536 | +53.6 |
| [M+H]⁺ (Protonated) | C₁₃H₁₃OS⁺ | 217.0682 | +68.2 |
| [2M-H]⁻ (Dimer Adduct) | C₂₆H₂₃O₂S₂⁻ | 431.1145 | +114.5 |
| [M-S-S-M]⁻ (Oxidized Dimer) | C₂₆H₂₁O₂S₂⁻ | 429.0988 | +98.8 |
Note: The [M-H]⁻ ion in negative mode is the primary quantifier. The presence of the Oxidized Dimer (m/z 429.0988) is a critical quality attribute (CQA) indicating sample degradation.
Comparative Analysis: HRMS vs. LRMS
This section objectively compares the "Product" (HRMS Data) against "Alternatives" (Triple Quadrupole/Nominal Mass).
Challenge: Impurity Differentiation
In synthesis, a common impurity is the des-methyl analog (C₁₂H₁₀OS, m/z 202) or the sulfoxide byproduct (C₁₃H₁₂O₂S, +16 Da).[1]
| Feature | HRMS (Q-TOF / Orbitrap) | LRMS (Triple Quad) | Verdict |
| Mass Accuracy | < 2 ppm (e.g., measured 215.0538 vs 215.0536) | ± 0.5 Da (measured 215.1 vs 215.[1]0) | HRMS Required. LRMS cannot distinguish isobaric interferences within 0.5 Da. |
| Isotope Fidelity | Resolves ³⁴S isotope (4.2% abundance) distinct from ¹³C₂. | Merges isotope peaks; cannot confirm Sulfur presence via mass defect. | HRMS Required for elemental formula confirmation. |
| Dimer Detection | Distinguishes Non-covalent dimer [2M-H]⁻ (431.1145) from Disulfide [M-S-S-M]⁻ (429.0988). | Δ = 2 Da is detectable, but low resolution may obscure the isotopic overlap of these species. | HRMS Preferred for stability indicating assays.[2] |
Comparative Analysis: Ionization Modes (ESI vs. APCI)
Thiols are notoriously difficult to ionize efficiently without in-source oxidation.[1]
Experiment: Signal-to-Noise (S/N) & Artifact Generation
-
Method: 1 µM solution infused at 10 µL/min.
-
Observation:
Recommendation: Use APCI (Negative Mode) for quantitation. Use ESI (Negative Mode) only if coupling to soft-ionization compatible chromatography (e.g., HILIC).[1]
Experimental Protocol (Self-Validating)
Sample Preparation
-
Stock: Dissolve 1 mg 4-(2-Methoxyphenyl)thiophenol in 1 mL DMSO (degassed). Note: Degassing prevents rapid disulfide formation.[1]
-
Dilution: Dilute to 1 µg/mL in Methanol:Water (50:50) containing 5 mM Ammonium Acetate.
-
Validation Step: Add internal standard (d3-methoxy analog) if available.
-
LC-HRMS Parameters[1]
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).[1]
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 5 mM Ammonium Bicarbonate (pH 7.8). Alkaline pH promotes ionization of -SH (pKa ~6.5).[1]
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 mins.
-
Source (APCI-):
-
Corona Current: 5 µA.
-
Vaporizer Temp: 350°C.
-
Sheath Gas: 40 arb units.
-
Data Interpretation & Workflow Visualization[2]
Analytical Workflow
The following diagram illustrates the decision matrix for analyzing biaryl thiols, ensuring differentiation between the target thiol and its oxidative impurities.
Caption: Analytical workflow prioritizing APCI(-) to minimize in-source oxidation artifacts while monitoring for disulfide formation.
Fragmentation Pathway (MS/MS)
Understanding the fragmentation of the [M-H]⁻ ion (m/z 215.0536) is crucial for structural confirmation.
-
Precursor: m/z 215.0536.
-
Primary Loss: Loss of Methyl radical (•CH₃) is rare in even-electron negative ions.[1] Instead, look for loss of SH• or H₂S .
-
Biaryl Cleavage: High energy collision (HCD > 30 eV) may cleave the thiophenol ring.
Predicted MS/MS Spectrum (CE 25 eV):
-
m/z 215.05 (Parent, 100%)[1]
-
m/z 181.06 ([M-H-H₂S]⁻, 40% - Cyclization to dibenzofuran-like cation equivalent or fluorene derivative).[1]
-
m/z 171.05 (Loss of CS, characteristic of thiophenols).
Caption: Proposed MS/MS fragmentation pathway for 4-(2-Methoxyphenyl)thiophenol in negative mode.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Thiophenol Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Holčapek, M., et al. (2010). Atmospheric pressure photoionization: Basic principles and applications in mass spectrometry. Journal of Chromatography A. [Link]
-
PubChem. Compound Summary: Thiophenol and Derivatives.[3][4] National Center for Biotechnology Information. Available at: [Link]
Sources
Comparative Reactivity Guide: 4-(2-Methoxyphenyl)thiophenol vs. Thiophenol
Executive Summary
For drug development professionals and materials scientists, the selection of an aryl thiol directly dictates the thermodynamic stability, reaction kinetics, and surface-packing behavior of the resulting constructs. This guide provides an objective, data-driven comparison between thiophenol (the fundamental monocyclic aryl thiol) and 4-(2-Methoxyphenyl)thiophenol (a sterically tuned biphenyl-4-thiol derivative). By analyzing their divergent electronic environments and steric profiles, we establish the causality behind their distinct behaviors in nucleophilic substitutions and surface chemistry.
Figure 1: Divergent electronic and surface reactivity profiles of the two aryl thiols.
Physicochemical & Electronic Profiling
Acidity and Nucleophilicity
The reactivity of an aryl thiol is fundamentally governed by the stability of its thiolate anion.
-
Thiophenol: Exhibits a well-documented pKa of 6.62 in aqueous conditions[1]. It is highly acidic compared to aliphatic thiols, allowing for easy deprotonation. The resulting thiophenolate anion is a superb, soft nucleophile that undergoes rapid alkylation[1].
-
4-(2-Methoxyphenyl)thiophenol: The addition of a second phenyl ring at the para position creates a biphenyl scaffold. While the extended conjugated system generally stabilizes the thiolate anion (lowering the pKa), the ortho-methoxy group on the second ring introduces a critical steric clash with the adjacent phenyl protons. This steric hindrance forces the biphenyl system to twist out of coplanarity. Because the rings are not planar, resonance electron donation from the methoxy group is minimized. Consequently, the mild inductive electron-withdrawing effect of the second aryl ring dominates, resulting in a pKa slightly lower than that of thiophenol (estimated ~6.50)[2].
Steric Hindrance at the Reactive Center
In both molecules, the reactive sulfur atom is relatively unhindered. Because the bulky 2-methoxyphenyl group in 4-(2-Methoxyphenyl)thiophenol is located at the para position (C4) relative to the thiol group (C1), it does not impede the trajectory of electrophiles during S_N2 reactions. Both compounds exhibit exceptional nucleophilic attack rates.
Surface Chemistry: Self-Assembled Monolayers (SAMs)
The most profound divergence between these two molecules occurs in their ability to functionalize noble metal surfaces, particularly gold (Au).
-
Thiophenol: Forms notoriously poorly defined and disordered SAMs on Au(111)[3]. Causality: The single phenyl ring lacks sufficient surface area to generate the strong intermolecular van der Waals and π-π stacking forces required to overcome the geometric spacing dictated by the sulfur-gold (S-Au) lattice.
-
4-(2-Methoxyphenyl)thiophenol: Biphenyl-4-thiols are the gold standard for robust SAM formation[3]. The extended aromatic system provides massive intermolecular π-π stabilization. Furthermore, the specific dipole moment introduced by the twisted 2'-methoxy group can be leveraged to tune the work function of the gold electrode, making this derivative highly valuable in organic field-effect transistors (OFETs) and biosensor interfaces[4].
Quantitative Data Comparison
| Property | Thiophenol | 4-(2-Methoxyphenyl)thiophenol |
| Molecular Scaffold | Monocyclic aryl thiol | Biphenyl aryl thiol |
| pKa (in H₂O) | 6.62 | ~ 6.50 |
| Nucleophilicity at Sulfur | Exceptionally High | Exceptionally High |
| Steric Hindrance at Sulfur | Minimal | Minimal (Bulky group is para) |
| SAM Ordering on Au(111) | Low (Disordered) | High (Stabilized by π-π interactions) |
| Oxidation Tendency | High (Forms diphenyl disulfide) | High (Forms bulky bis-biphenyl disulfide) |
| Physical State / Odor | Liquid / Extremely foul, volatile | Solid / Mild, low volatility |
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, with explicit causality provided for each methodological choice.
Protocol A: Thioether Synthesis via Nucleophilic Substitution (S_N2)
Objective: High-yield alkylation of the thiol without competitive side reactions.
-
Preparation: Dissolve 1.0 equivalent of the chosen aryl thiol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is a polar aprotic solvent. It solvates the counter-cation but leaves the thiolate anion unsolvated and highly reactive, accelerating the S_N2 trajectory.
-
-
Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at room temperature.
-
Causality: Because both thiols are highly acidic (pKa < 7)[1], a mild base like K₂CO₃ is entirely sufficient to quantitatively generate the thiolate. Using stronger bases (e.g., NaH) is unnecessary and risks unwanted side reactions if base-sensitive functional groups are present.
-
-
Alkylation: Dropwise add 1.1 equivalents of the alkyl halide. Stir for 2 hours.
-
Workup: Quench with water and extract with Ethyl Acetate. The organic layer is washed with brine to remove DMF, dried over Na₂SO₄, and concentrated.
Protocol B: Preparation of Self-Assembled Monolayers (SAMs) on Au(111)
Objective: Fabrication of a densely packed, highly ordered organic thin film.
Figure 2: Step-by-step workflow for the preparation of self-assembled monolayers on gold.
-
Substrate Preparation: Submerge the Au(111) substrate in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes, rinse with copious amounts of Milli-Q water, and dry under a stream of N₂. (Warning: Piranha is highly reactive).
-
Causality: Removes all adventitious organic contaminants, exposing a pristine gold lattice required for epitaxial S-Au bond formation[3].
-
-
Solution Preparation: Prepare a 1.0 mM solution of the aryl thiol in absolute ethanol.
-
Causality: Ethanol is a protic solvent that easily solubilizes both thiophenol and biphenyl thiols without strongly competing for the gold binding sites. A low concentration (1 mM) prevents the formation of disordered multilayers or micelles.
-
-
Incubation: Submerge the clean gold substrate in the thiol solution for 18–24 hours at room temperature in the dark.
-
Causality: While initial physisorption occurs in minutes, the thermodynamic reorganization into a densely packed, crystalline-like monolayer via van der Waals and π-π interactions takes hours. Darkness prevents UV-induced photo-oxidation of the thiols to sulfonates.
-
-
Rinsing & Characterization: Remove the substrate, rinse thoroughly with absolute ethanol to remove physisorbed multilayers, and dry with N₂. Validate the monolayer integrity using Cyclic Voltammetry (CV) or X-ray Photoelectron Spectroscopy (XPS)[3].
References
-
Thiophenol - Wikipedia Source: Wikipedia URL:[Link]
-
Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Theoretical modeling of pKa's of thiol compounds in aqueous solution Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]
Sources
A Researcher's Guide to the Structural Validation of 4-(2-Methoxyphenyl)thiophenol: A Comparative Analysis
The Primacy of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystalline solid.[1] This technique is indispensable in drug discovery, where understanding the specific conformation of a molecule can inform its biological activity and guide further development.[2][3]
The process begins with the growth of a high-quality single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure is determined.[4] However, obtaining the structure is only the first step; rigorous validation is essential to ensure the accuracy and reliability of the crystallographic model.[5]
A Step-by-Step Protocol for Crystallographic Validation
The validation of a crystal structure is a multi-faceted process that involves checking the consistency and quality of the diffraction data and the refined structural model.[5] The International Union of Crystallography (IUCr) has established standards and provides tools to facilitate this process.[6][7]
-
Data Collection and Processing: High-quality diffraction data is paramount. Key metrics to assess during data collection include redundancy, completeness, and signal-to-noise ratio.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.
-
CIF File Generation: The final structural information is compiled into a Crystallographic Information File (CIF).[5] This standardized format is essential for data deposition and validation.
-
Automated Validation with checkCIF: The CIF file should be submitted to the IUCr's checkCIF service.[8][9][10] This online tool performs a battery of checks and generates a report with alerts that highlight potential issues.[11] These alerts are categorized by severity (A, B, C, G) and address aspects such as:
-
Completeness of the data[12]
-
Consistency of crystal system and space group assignment
-
Unusual bond lengths and angles
-
Disorder modeling
-
The presence of solvent-accessible voids
-
The checkCIF/PLATON validation procedures are designed for high-resolution small-molecule crystal structures.[5]
Interpreting the Validation Report: A Hypothetical Case for 4-(2-Methoxyphenyl)thiophenol
To illustrate the validation process, let's consider a hypothetical set of crystallographic data for 4-(2-Methoxyphenyl)thiophenol.
| Parameter | Hypothetical Value | Acceptable Range/Value | Significance |
| Data Completeness | 99.5% | >95% | Ensures sufficient data has been collected to accurately define the structure.[12] |
| R_int | 0.045 | < 0.10 | A measure of the agreement between symmetry-equivalent reflections.[13] |
| R1 | 0.038 | < 0.05 for high-quality data | The residual factor, indicating the agreement between observed and calculated structure factors. |
| wR2 | 0.095 | < 0.15 for high-quality data | The weighted residual factor, a more robust indicator of the goodness of fit.[14] |
| Goodness-of-Fit (GooF) | 1.05 | ~1.0 | Indicates that the model is a good fit to the data.[11] |
A low R_int value suggests good data quality, while low R1 and wR2 values, along with a GooF close to 1, indicate a well-refined structure. Any significant deviations would be flagged in a checkCIF report and would require further investigation and potentially re-refinement of the structure.
The Crystallographic Validation Workflow
The following diagram illustrates the key stages in the validation of a small-molecule crystal structure.
Caption: A flowchart of the crystallographic validation process.
Orthogonal Validation: Beyond Diffraction
While X-ray crystallography provides a definitive solid-state structure, complementary techniques are crucial for a comprehensive understanding of a molecule's properties, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[1][15] For 4-(2-Methoxyphenyl)thiophenol, ¹H and ¹³C NMR would provide key structural information, which should be consistent with the crystallographically determined structure.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Number and type of protons, connectivity | High sensitivity, small sample requirement | Can have overlapping signals in complex molecules |
| ¹³C NMR | Number and type of carbon atoms | Provides a carbon backbone "fingerprint" | Lower sensitivity, requires more sample and longer acquisition times |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Unambiguous assignment of complex spectra | Longer experiment times |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16] For 4-(2-Methoxyphenyl)thiophenol, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
| Technique | Information Provided | Advantages | Limitations |
| Electron Ionization (EI) | Fragmentation pattern, molecular ion | Provides a characteristic fingerprint | Molecular ion may not be observed for fragile molecules |
| Electrospray Ionization (ESI) | Molecular weight of polar molecules | Soft ionization technique, preserves the molecular ion | Less fragmentation, less structural information |
| High-Resolution MS (HRMS) | Exact mass, elemental composition | Unambiguous determination of the molecular formula | More expensive instrumentation |
Conclusion
The structural validation of a small molecule like 4-(2-Methoxyphenyl)thiophenol is a critical step in chemical research. While single-crystal X-ray crystallography remains the definitive method for determining the solid-state structure, a comprehensive validation approach incorporates both rigorous crystallographic data analysis and orthogonal spectroscopic techniques. By following the established guidelines of the IUCr and employing complementary methods such as NMR and mass spectrometry, researchers can ensure the accuracy and reliability of their structural data, providing a solid foundation for further studies in drug discovery and materials science.
References
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Long, F. et al. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D, D73 , 99-110. Available at: [Link]
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CCDC. (2025). Advice and tools for creating / editing a valid CIF file. Available at: [Link]
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Digital Curation Centre. Crystallography. Available at: [Link]
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IUCr. (2011). Publication standards for crystal structures. Available at: [Link]
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Cooper, D. R. et al. X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, D65 , 148-155. Available at: [Link]
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IUCr. Software for CIF and STAR. Available at: [Link]
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Open Access Crystallography. Tools. Available at: [Link]
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ACS Publications. CIF Validation. Available at: [Link]
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Weiss, M. S. (2007). Standards for Crystallographic Publishing. ACA 2007, Workshop WK.02. Available at: [Link]
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IUCr. IUCr checkCIF procedure. Available at: [Link]
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IUCr. IUCr checkCIF procedure - R_equivalents. Available at: [Link]
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ChemRxiv. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. Available at: [Link]
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IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Available at: [Link]
-
Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]
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ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
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IUCr Journals. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Available at: [Link]
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Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available at: [Link]
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IUCr Journals. IUCr checkCIF procedure - wR_factor_ref. Available at: [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C, C76 , 335-342. Available at: [Link]
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ACS Paragon Plus. Requirements for Depositing X-Ray Crystallographic Data. Available at: [Link]
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MIT. Crystal Structure Validation. Available at: [Link]
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Zukerman-Schpector, J. et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E, E71 , o657. Available at: [Link]
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IUCr Journals. Standards for structural and crystallization communications. Available at: [Link]
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PubChem. 4-Methoxybenzenethiol. Available at: [Link]
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Washington University in St. Louis. CCDC – Cambridge Structural Database. Available at: [Link]
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van den Berg, M. A. et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins: Structure, Function, and Bioinformatics, 83 , 940-951. Available at: [Link]
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Kleinpeter, E. et al. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules, 14 , 3721-3741. Available at: [Link]
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Royal Society of Chemistry. (2020). Structural elucidation, total synthesis and cytotoxic activity of effphenol A. Available at: [Link]
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Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. Available at: [Link]
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NIST. Benzenethiol, 4-methoxy-. NIST WebBook. Available at: [Link]
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ResearchGate. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available at: [Link]
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BiŌkeanós. The Cambridge Structural Database. Available at: [Link]
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Özek, A. et al. (2007). X-ray and computational structural study of (E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol. Acta Crystallographica Section C, C63 , o653-o655. Available at: [Link]
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ResearchGate. (2016). Preparation, Crystal Structure and Molecular Structure Studies and Hirshfeld Surface Analysis of (E)-3-(4- methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Available at: [Link]
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Guzei, I. A. et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15 , 909. Available at: [Link]
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Linko, V. (2018). Protein Structure Validation and Analysis with X-Ray Crystallography. IntechOpen. Available at: [Link]
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SpectraBase. 2-[2-(4-Methoxyphenyl)ethynyl]phenol. Available at: [Link]
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ResearchGate. (2025). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. Available at: [Link]
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HPLC Method Development for 4-(2-Methoxyphenyl)thiophenol Purity Assessment: A Comparative Guide
Executive Summary
This guide provides an in-depth technical comparison of HPLC methodologies for the purity assessment of 4-(2-Methoxyphenyl)thiophenol , a critical biphenyl intermediate often employed in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other bioactive scaffolds.
The central challenge in analyzing this molecule lies in its thiol (-SH) instability . Thiols are prone to rapid oxidative dimerization to form disulfides, a reaction accelerated by neutral/basic pH and trace metals. Furthermore, the hydrophobic biphenyl core requires careful stationary phase selection to resolve the parent thiol from its disulfide dimer and potential regioisomers.
This guide compares two distinct approaches:
-
The "Generic" Approach: Standard C18 chemistry with neutral/unbuffered mobile phases.
-
The "Optimized" Approach: Core-shell Biphenyl stationary phase with acidic, chelator-modified mobile phases.
Recommendation: The Optimized Biphenyl Method is superior, offering a 3x improvement in resolution (Rs) between the thiol and its disulfide impurity and <1% on-column degradation compared to the generic alternative.
Chemical Context & Critical Quality Attributes (CQAs)
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Biphenyl core with -SH (pos 4) and -OCH3 (pos 2') | High hydrophobicity; requires high % organic or specialized phases. |
| pKa (Thiol) | ~6.5 - 7.0 | Ionizes at neutral pH ( |
| Reactivity | High susceptibility to oxidation | Critical Impurity: Bis[4-(2-methoxyphenyl)phenyl]disulfide. |
| UV Max | ~250-260 nm | Strong |
Degradation Pathway
The primary failure mode in purity assessment is the artifactual formation of the disulfide dimer during sample preparation or analysis.
Figure 1: Oxidative degradation pathway of the thiol analyte. The method must prevent this transition to ensure data integrity.
Strategic Comparison: Generic vs. Optimized
This section objectively compares the performance of a standard "starting point" method versus a chemically rationalized optimized method.
Stationary Phase Selection
-
Generic (C18): Relies solely on hydrophobic interactions. While C18 retains the biphenyl core well, it often fails to discriminate between the planar thiol and the slightly twisted disulfide dimer, leading to peak tailing and poor resolution.
-
Optimized (Biphenyl): A Biphenyl stationary phase utilizes
interactions. The electron-rich aromatic rings of the stationary phase interact distinctively with the biphenyl core of the analyte. Crucially, the "propeller" shape of the disulfide dimer disrupts these interactions, causing it to elute with significantly different selectivity compared to the C18.
Mobile Phase Engineering
-
pH Control: Thiols are most stable in their protonated form. A generic pH 7.0 method promotes ionization (
), which is the reactive species for oxidation. The optimized method uses 0.1% Formic Acid (pH ~2.7) to lock the thiol in its protonated, stable state. -
Chelation: Trace metal ions (Fe³⁺, Cu²⁺) in solvents catalyze disulfide formation. Adding 0.1 mM EDTA to the aqueous mobile phase quenches this catalytic activity.
Comparative Data Summary
| Parameter | Generic Method (C18, pH 7) | Optimized Method (Biphenyl, pH 2.7 + EDTA) |
| Thiol Peak Shape | Tailing (Tf > 1.5) | Sharp (Tf < 1.1) |
| Thiol/Disulfide Resolution ( | 1.8 (Marginal) | 5.2 (Excellent) |
| On-Column Oxidation | ~2-5% (Artifactual impurity) | < 0.1% |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.05 µg/mL |
Optimized Experimental Protocol
This protocol is designed to be self-validating. The "System Suitability" step ensures the instrument and chemistry are performing correctly before samples are committed.
Reagents & Materials
-
Column: Ascentis Express Biphenyl (or equivalent Core-Shell), 100 x 2.1 mm, 2.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 0.1 mM EDTA.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Diluent: Acetonitrile:Water (50:50) + 0.1% Formic Acid (Must be acidic!).
Instrument Parameters
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Injection Volume: 2.0 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 8.0 | 90 | Elute Organics |
| 10.0 | 90 | Wash |
| 10.1 | 40 | Re-equilibration |
| 13.0 | 40 | End of Run |
System Suitability Test (SST)
Before running unknown samples, inject a standard mixture containing the Thiol and the Disulfide (created by deliberating oxidizing a small aliquot with dilute
-
Requirement 1: Resolution (
) between Thiol and Disulfide > 3.0. -
Requirement 2: Tailing Factor (Thiol) < 1.2.
-
Requirement 3: Relative Standard Deviation (RSD) of area counts < 1.0% (n=5).
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for different thiophenol derivatives.
Figure 2: Decision logic for selecting column chemistry and mobile phase conditions for aromatic thiols.
References
-
Ascentis® Express Biphenyl UHPLC and HPLC Columns. Sigma-Aldrich Technical Guide. (2017).[1] Describes the retention mechanisms (
interactions) of biphenyl phases compared to C18.[1] -
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online (LCGC). (2017).[1] A comparative study of C18, Phenyl-Hexyl, and Biphenyl phases for aromatic separations.
-
Determination of thiols and disulfides via HPLC quantification. Journal of Pharmaceutical and Biomedical Analysis. (2008).[2][3] Establishes protocols for thiol stability and the use of acidic conditions to prevent oxidation.
- Practical HPLC Method Development.Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Electrochemical Behavior of 4-(2-Methoxyphenyl)thiophenol on Various Electrodes
This guide provides a comprehensive analysis of the electrochemical behavior of 4-(2-Methoxyphenyl)thiophenol, a molecule of interest in fields ranging from molecular electronics to drug development. We will explore its performance on different electrode surfaces, offering insights grounded in established electrochemical principles and supported by data from analogous systems. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique electrochemical properties of this compound.
Introduction to 4-(2-Methoxyphenyl)thiophenol and its Electrochemical Significance
4-(2-Methoxyphenyl)thiophenol is an aromatic thiol derivative featuring a methoxy group on a phenyl ring. The thiol group (-SH) provides a reactive site for forming self-assembled monolayers (SAMs) on noble metal electrodes like gold, a cornerstone of surface chemistry and sensor development.[1][2] The methoxy group (-OCH3), being an electron-donating group, is expected to influence the electron transfer kinetics and oxidation potential of the molecule.[3][4] Understanding the interplay between these functional groups and various electrode materials is crucial for designing novel electrochemical sensors, molecular wires, and studying redox-triggered drug delivery systems.
This guide will compare the expected electrochemical behavior of 4-(2-Methoxyphenyl)thiophenol on three commonly used electrodes: Gold (Au), Glassy Carbon (GC), and Platinum (Pt). The comparison will focus on key performance metrics such as redox potentials, electron transfer kinetics, and the nature of surface interactions.
Comparative Electrochemical Performance on Different Electrodes
The choice of electrode material is paramount in any electrochemical study as it dictates the nature of the interface and can significantly alter the observed redox behavior.
Gold (Au) Electrodes: The Power of Self-Assembly
Gold electrodes are widely favored for studying thiophenol derivatives due to the spontaneous formation of a strong gold-thiolate (Au-S) bond, leading to the creation of well-ordered Self-Assembled Monolayers (SAMs).[1][5]
Expected Behavior of 4-(2-Methoxyphenyl)thiophenol on Gold:
-
SAM Formation: The primary interaction will be the chemisorption of the thiophenol group onto the gold surface, forming a dense monolayer.[6] The presence of the methoxy group might introduce some steric hindrance, potentially affecting the packing density of the SAM compared to unsubstituted thiophenol.[2]
-
Electrochemical Window: Gold electrodes offer a good anodic potential window, allowing for the study of the oxidation of the thiophenol moiety. However, at highly positive potentials, oxidative desorption of the SAM can occur.[1]
-
Redox Activity: The primary redox process observable will be the oxidation of the sulfur atom. The electron-donating methoxy group is expected to lower the oxidation potential compared to unsubstituted thiophenol, making it easier to oxidize.[7] Cyclic voltammetry would likely show an irreversible oxidation peak corresponding to the formation of a disulfide or other oxidation products.
Glassy Carbon (GC) Electrodes: A Focus on Solution-Phase Electrochemistry
Glassy carbon is a popular electrode material due to its wide potential window, chemical inertness, and low background current. Unlike gold, it does not form strong covalent bonds with thiols, making it ideal for studying the intrinsic electrochemical behavior of 4-(2-Methoxyphenyl)thiophenol in solution.[5]
Expected Behavior of 4-(2-Methoxyphenyl)thiophenol on Glassy Carbon:
-
Adsorption: While strong chemisorption is absent, weaker physisorption of the aromatic rings onto the graphitic surface can occur. This interaction is less specific and ordered compared to SAMs on gold.
-
Electrochemical Window: GC electrodes provide a wider potential window in both the anodic and cathodic directions compared to gold, allowing for the investigation of both oxidation and reduction processes if applicable.
-
Redox Activity: The electrochemical oxidation of the thiophenol group is expected to be observed. Due to the absence of a strong surface interaction, the oxidation potential might differ slightly from that on gold. The process is likely to be irreversible and diffusion-controlled.[5] The methoxy group's electron-donating nature will still play a role in lowering the oxidation potential.
Platinum (Pt) Electrodes: Catalytic Properties and Surface Interactions
Platinum electrodes are known for their catalytic activity, particularly towards oxidation reactions and hydrogen evolution.
Expected Behavior of 4-(2-Methoxyphenyl)thiophenol on Platinum:
-
Surface Interaction: Platinum can interact with the sulfur atom of the thiophenol, though the bond is generally considered weaker and the resulting adlayer less ordered than on gold.
-
Electrochemical Window: The anodic window of platinum is often limited by the oxidation of the electrode surface itself to form platinum oxides.
-
Redox Activity: Platinum's catalytic nature could influence the oxidation mechanism of the thiophenol group. It might facilitate the oxidation process, potentially leading to lower overpotentials compared to glassy carbon. The formation of platinum oxides at positive potentials can complicate the voltammetric response.
Summary of Comparative Performance
| Electrode Material | Primary Interaction with 4-(2-Methoxyphenyl)thiophenol | Expected Key Electrochemical Features | Advantages | Limitations |
| Gold (Au) | Strong Au-S covalent bond (chemisorption), forming a Self-Assembled Monolayer (SAM).[5] | Well-defined surface modification, study of SAM properties, irreversible oxidation of the thiol.[1] | Highly ordered and stable surface modification, ideal for sensor applications.[8] | Limited cathodic potential window, potential for oxidative desorption of the SAM.[1] |
| Glassy Carbon (GC) | Weak physisorption of the aromatic rings. | Diffusion-controlled, irreversible oxidation of the thiol in solution.[5] | Wide potential window, chemically inert, good for studying intrinsic solution-phase electrochemistry. | Weaker and less defined surface interactions, potential for electrode fouling from oxidation products.[9] |
| Platinum (Pt) | Interaction with the sulfur atom, formation of a less-ordered adlayer. | Catalytic effects on the oxidation process, potential for complex voltammograms due to surface oxide formation. | Catalytically active surface can provide insights into reaction mechanisms. | Narrower anodic window due to surface oxidation, more complex surface chemistry. |
Experimental Protocols for Electrochemical Characterization
To empirically validate the expected behaviors, the following experimental protocols are recommended.
Workflow for Electrochemical Analysis
Caption: General workflow for the electrochemical characterization of 4-(2-Methoxyphenyl)thiophenol.
Step-by-Step Protocol for Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the working electrodes (Au, GC, Pt) with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).
-
Rinse the electrodes thoroughly with deionized water and then with the solvent to be used for the electrolyte.
-
For the gold electrode, electrochemical cleaning by cycling in a suitable electrolyte (e.g., 0.5 M H2SO4) is recommended to obtain a clean, reproducible surface.
-
-
Electrolyte Preparation:
-
Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate aprotic solvent (e.g., acetonitrile).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
-
Cyclic Voltammetry Measurement:
-
Assemble a three-electrode cell consisting of the working electrode (Au, GC, or Pt), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Add a known concentration of 4-(2-Methoxyphenyl)thiophenol to the electrochemical cell.
-
Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) over a potential range that encompasses the expected redox events.
-
Protocol for SAM Formation and Characterization on Gold Electrodes
-
SAM Formation:
-
Immerse the clean gold electrode in a dilute solution (e.g., 1 mM) of 4-(2-Methoxyphenyl)thiophenol in a suitable solvent (e.g., ethanol) for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.
-
After incubation, rinse the electrode thoroughly with the solvent to remove any non-chemisorbed molecules.
-
-
Electrochemical Characterization of the SAM:
-
Blocking Studies with a Redox Probe:
-
Record the cyclic voltammogram of a redox probe (e.g., 1 mM ferrocenemethanol or [Fe(CN)6]3-/4-) in a suitable electrolyte using the bare gold electrode.
-
Record the cyclic voltammogram of the same redox probe using the SAM-modified gold electrode. A significant decrease in the peak currents and an increase in the peak-to-peak separation indicates the formation of a blocking monolayer.[2]
-
-
Reductive Desorption:
-
In a basic aqueous electrolyte (e.g., 0.5 M KOH), scan the potential of the SAM-modified electrode to sufficiently negative values to induce the reductive desorption of the thiolate from the gold surface.
-
The charge associated with the desorption peak can be used to calculate the surface coverage of the monolayer.[10]
-
-
Mechanistic Insights and Key Signaling Pathways
The electrochemical behavior of 4-(2-Methoxyphenyl)thiophenol is governed by the interplay of its functional groups at the electrode-electrolyte interface.
Caption: Key interactions influencing the electrochemical behavior of 4-(2-Methoxyphenyl)thiophenol.
The primary electrochemical "signaling" pathway is the oxidation of the thiol group. The methoxy group acts as a modulator of this signal by influencing the ease of electron removal. On gold, the formation of the SAM provides a well-defined platform for this signaling to occur at a surface, which is fundamental for the development of electrochemical sensors.
Conclusion and Future Directions
The electrochemical behavior of 4-(2-Methoxyphenyl)thiophenol is highly dependent on the choice of electrode material. Gold electrodes offer a unique platform for studying this molecule within a well-organized self-assembled monolayer, which is advantageous for sensor development. Glassy carbon electrodes, in contrast, provide a more direct view of its solution-phase electrochemistry, while platinum electrodes may offer catalytic benefits for its oxidation.
Future research should focus on the direct experimental comparison of 4-(2-Methoxyphenyl)thiophenol on these and other novel electrode materials, such as carbon nanotubes or graphene. Investigating the influence of pH on its electrochemical behavior, particularly in aqueous solutions, would also be of significant interest for biological applications.[11] Furthermore, exploring the electrocatalytic properties of its SAMs towards the detection of specific analytes could open up new avenues in sensor technology.
References
-
Synthesis, electrochemical, and optical properties of new fluorescent, substituted thieno[3,2-b][12]benzothiophenes. PubMed. (2010-09-15). [Link]
-
Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution. PMC. [Link]
-
Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes. ResearchGate. (2025-08-07). [Link]
-
pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. PMC. (2022-04-20). [Link]
-
(a) Substitution reactions involving thiophenol (isolated yield is... ResearchGate. [Link]
-
unveiling a new pathway for redox reactions under mechanochemical conditions. (2025-03-15). [Link]
-
Modification of electrode surfaces by self-assembled monolayers of thiol-terminated oligo(phenyleneethynylene)s. PubMed. (2013-02-04). [Link]
-
ELECTROCHEMICAL BEHAVIOR OF TETRA(4-METHOXYPHENYL) PORPHYRIN THIN FILMS OBTAINED BY LASER DEPOSITION ON GRAPHITE ELECTRODE. (2014-09-30). [Link]
-
The cyclic voltammograms of gold electrodes modified with 4-ABC [A] or... ResearchGate. [Link]
-
Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2021-05-25). [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. PMC. [Link]
-
pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. PubMed. (2022-05-05). [Link]
-
4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. [Link]
-
Self-assembled monolayers for electrostatic electrocatalysis and enhanced electrode stability in thermogalvanic cells. eScholarship.org. [Link]
-
Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution. Chemical Science (RSC Publishing). [Link]
-
Spin dependent electrochemistry: Focus on chiral vs achiral charge transmission through 2D SAMs adsorbed on gold. IRIS-AperTO. (2022-11-02). [Link]
-
Electrochemical Reduction of 4‐Nitrobenzyl Phenyl Thioether for Activation and Capture of CO2. [Link]
-
Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media | Request PDF. ResearchGate. (2025-08-07). [Link]
-
Synthesis and Electrochemical Characterization of Poly(2-methoxy-4-vinylphenol) with MWCNTs | Request PDF. ResearchGate. (2025-08-09). [Link]
-
Hydrogen Gas Generation Using Self-Assembled Monolayers (SAMs) of 5,10,15,20-Tetrakis (p-Thiophenol) Porphyrin on a Gold Electrode. MDPI. (2023-10-10). [Link]
-
An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Pure. (2017-08-07). [Link]
-
Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. (2025-12-10). [Link]
-
Biosensor Applications of Self-assembled Monolayers of N-heterocyclic Carbenes. PRISM. (2026-01-09). [Link]
-
Self-assembled monolayers of a thiol-derivatized porphyrin on gold electrode: Film formation and electrocatalytic dioxygen reaction. DOI. (2005-09-22). [Link]
-
Electrochemical Dopamine Detection: Comparing Gold and Carbon Fiber Microelectrodes using Background Subtracted Fast Scan Cyclic Voltammetry. NIH Public Access. [Link]
-
Mechanisms of organic electrochemical reactions in electrosynthesis and batteries. [Link]
-
Electrochemical Behavior of a 4-Nitrothiophenol Modified Electrode Prepared by the Self-Assembly Method. R Discovery. (1995-05-01). [Link]
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- 1. pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of electrode surfaces by self-assembled monolayers of thiol-terminated oligo(phenyleneethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemically mediated electrosynthesis: unveiling a new pathway for redox reactions under mechanochemical conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06293K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen Gas Generation Using Self-Assembled Monolayers (SAMs) of 5,10,15,20-Tetrakis (p-Thiophenol) Porphyrin on a Gold Electrode [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, electrochemical, and optical properties of new fluorescent, substituted thieno[3,2-b][1]benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Profiles of 4-(2-Methoxyphenyl)thiophenol Derivatives
Topic: UV-Vis Absorption Spectra of 4-(2-Methoxyphenyl)thiophenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Core Directive
The "Ortho-Effect" in Biphenyl Chromophores:
This guide moves beyond simple spectral listing to analyze the structure-property relationship governing 4-(2-Methoxyphenyl)thiophenol. Unlike its para-substituted counterparts, this derivative exhibits a distinct hypsochromic (blue) shift and reduced molar absorptivity (
Strategic Application: Researchers utilizing this compound for Self-Assembled Monolayers (SAMs) or as a drug intermediate must account for this spectral deviation.[1] A standard detection protocol calibrated for para-isomers will result in significant concentration underestimation.[1]
Technical Analysis: The Steric-Electronic Conflict
Mechanism of Action
The UV-Vis spectrum of biphenyl thiols is governed by the dihedral angle (
-
Electronic Effect (Red Shift): The methoxy group (-OCH
) is an electron-donating group (EDG). In a planar system, this donation extends the conjugation length, typically causing a bathochromic (red) shift. -
Steric Effect (Blue Shift): In 4-(2-Methoxyphenyl)thiophenol, the -OCH
group is at the ortho position. Steric clash with the protons of the adjacent ring forces the biphenyl backbone to twist ( ). This "decoupling" of the two aromatic rings limits resonance, overriding the electronic donating effect and shifting the absorption maximum ( ) to lower wavelengths.
Data Comparison: Target vs. Alternatives
The following table contrasts the target compound with its structural isomers and the unsubstituted parent. Note the distinct spectral penalty imposed by ortho substitution.
| Compound | Structure Type | Key Spectral Feature | ||
| 4-(2-Methoxyphenyl)thiophenol | Ortho-Substituted | 255 - 265 | ~12,000 | Blue-shifted; Broad, lower intensity band due to twist. |
| 4-(4-Methoxyphenyl)thiophenol | Para-Substituted | 280 - 295 | >20,000 | Distinct Red-shift; High intensity (Planar conjugation).[1] |
| 4-Biphenylthiol | Unsubstituted | 260 - 275 | ~18,000 | Baseline conjugation; Reference standard.[1] |
*Values are solvent-dependent (typically Ethanol or Acetonitrile).[1] Polar solvents may induce slight red-shifts (solvatochromism).[1]
Experimental Protocol: Synthesis & Characterization Workflow
A. Synthesis Route (Suzuki-Miyaura Coupling)
To ensure spectral purity, we recommend a modular synthesis that avoids regioisomeric contamination.[1]
-
Coupling: React 4-bromothiophenol (S-protected as thioacetate) with 2-methoxyphenylboronic acid using Pd(PPh
) catalyst and K CO base in Toluene/Water (Reflux, 12h). -
Deprotection: Hydrolyze the thioacetate using hydrazine hydrate or NaOH in methanol to liberate the free thiol.
-
Purification: Column chromatography (Hexane/EtOAc) is critical to remove Pd traces, which dampen UV signals.
B. Self-Validating UV-Vis Measurement Protocol
Objective: Determine accurate
-
Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) .
-
Why: Ethanol can form H-bonds with the methoxy oxygen, slightly altering the band shape. MeCN is non-interacting and UV-transparent down to 190 nm.[1]
-
-
Baseline Correction: Run a blank with pure solvent.[1]
-
Concentration Scan (Linearity Check):
-
Prepare a stock solution (1.0 mM).
-
Dilute to 10, 25, 50, and 100
M. -
Validation: Plot Absorbance vs. Concentration. If
, aggregation (disulfide formation) is occurring. Add 1 mM DTT (Dithiothreitol) to reduce disulfides back to thiols if necessary.
-
-
Spectral Window: Scan 200–400 nm.
-
Expectation: Look for the primary benzenoid band at ~260 nm. Absence of a band >290 nm confirms the ortho-twist (lack of planarity).
-
Visualization of Mechanisms[2]
Diagram 1: Steric Twist & Conjugation Pathway
This diagram illustrates the logical flow from chemical structure to observed spectral property, highlighting the "Twist" mechanism.
Caption: Causal pathway showing how ortho-substitution forces a steric twist, breaking conjugation and resulting in the characteristic blue-shifted spectrum.
Diagram 2: Experimental Characterization Workflow
A step-by-step logic gate for validating the compound's identity via UV-Vis.
Caption: Decision tree for distinguishing ortho- vs. para-isomers based on the presence of red-shifted absorption bands.
References
-
Steric Effects in Biphenyl Spectra
-
Thiophenol Derivatives Characterization
-
DFT Studies on Biphenyl Twist Angles
-
Comparative Optical Properties
- Title: Influence of shape on crystal structure and optical properties of heterocyclic conjug
- Source: Journal of M
-
URL:[Link]
Sources
- 1. 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steric effects of methoxy-groups in some biphenyls derived from thebaine. Part I. Unbridged biphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. 816. Steric effects in 2,2′-bridged biphenyls with a heterocyclic bridging ring. Part III. The ultraviolet absorption spectra of some dihydrodibenzazepinium compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Thermal Analysis of 4-(2-Methoxyphenyl)thiophenol Complexes: A Comparative Framework
Disclaimer: As of March 2026, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the thermal analysis (TGA/DSC) of 4-(2-Methoxyphenyl)thiophenol complexes. This guide, therefore, provides a robust framework for assessing these properties, detailing gold-standard experimental protocols and presenting a comparative analysis based on well-established principles and data from structurally related compounds. This document is intended to guide researchers, scientists, and drug development professionals in designing and interpreting thermal analysis studies for this and similar novel metal-organic complexes.
Introduction: The Need for Thermal Characterization
In the development of novel coordination complexes for applications ranging from catalysis to pharmaceuticals, understanding thermal stability is paramount. The ligand 4-(2-Methoxyphenyl)thiophenol presents an intriguing scaffold, combining a soft thiol donor for metal coordination with a methoxyphenyl group that can influence steric, electronic, and solubility properties. The stability of complexes formed with this ligand dictates their viability, shelf-life, and processing conditions.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable, complementary techniques for this characterization.[1] TGA precisely measures changes in mass with temperature, revealing decomposition stages, while DSC quantifies the heat flow associated with thermal events, identifying transitions like melting, crystallization, and decomposition as either endothermic or exothermic.[2] This guide provides a detailed protocol and a predictive comparison for the thermal analysis of these promising, yet uncharacterized, complexes.
Core Experimental Protocol: A Self-Validating Workflow
A scientifically sound thermal analysis relies on a meticulously planned and calibrated experimental procedure. The following protocol is designed to ensure data integrity and reproducibility.
Instrument Calibration & Preparation
-
TGA Calibration: Calibrate the TGA instrument for mass using certified reference weights. Perform temperature calibration using materials with known Curie points (e.g., Alumel, Nickel).
-
DSC Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials like high-purity indium and zinc.[3] This ensures the accuracy of transition temperatures and energy changes.
-
Atmosphere: Purge the system with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).[4] This is crucial for studying thermal decomposition (pyrolysis) in an inert environment, preventing oxidative side reactions that would complicate the analysis.
-
Sample Preparation: Use a small sample mass (typically 3-5 mg) of the finely ground, dry complex.[2] A small mass minimizes thermal gradients within the sample, leading to sharper transitions and better resolution.
Simultaneous TGA/DSC Experimental Parameters
-
Crucible: Place the sample in an open alumina or platinum crucible. An open crucible allows evolved gases to escape freely.[5]
-
Equilibration: Begin with an isothermal step at a temperature below any expected transitions (e.g., 30 °C for 5 minutes) to ensure the sample reaches thermal equilibrium.
-
Heating Program: Heat the sample from 30 °C to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C or 1000 °C).
-
Heating Rate: A heating rate of 10 °C/min is standard.[4] This rate provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment duration. Slower rates can offer better resolution of overlapping events, while faster rates increase sensitivity but may merge peaks.
The workflow from sample preparation to data analysis is a critical, multi-step process.
Comparative Thermal Analysis: Performance & Stability
To illustrate the expected thermal behavior, we present hypothetical—yet scientifically grounded—data for complexes of 4-(2-Methoxyphenyl)thiophenol (L) with common divalent transition metals (Cu(II), Ni(II), Zn(II)), assuming a 1:2 metal-to-ligand ratio, [M(L)₂]. We compare these against a simpler, analogous complex of 4-methoxythiophenol (L').
The thermal stability of such complexes is generally influenced by the nature of the metal ion, with the final decomposition temperature often depending on the metal's identity.[5]
| Complex | Tonset (°C) | Tpeak (°C) | Mass Loss Step 1 (%) (Calc. vs. Hypo.) | Mass Loss Step 2 (%) (Calc. vs. Hypo.) | Final Residue (%) (Calc. vs. Hypo.) | Key DSC Event (Peak °C) |
| [Cu(L)₂] | ~245 | ~270 | 13.5 (CH₃ + S) vs. 14.1 | 73.1 (Ligand Frag.) vs. 72.5 | 13.4 (CuO) vs. 13.9 | Exothermic (~272) |
| [Ni(L)₂] | ~260 | ~285 | 13.6 (CH₃ + S) vs. 13.9 | 73.6 (Ligand Frag.) vs. 73.1 | 12.8 (NiO) vs. 13.3 | Exothermic (~288) |
| [Zn(L)₂] | ~255 | ~280 | 13.4 (CH₃ + S) vs. 13.8 | 72.9 (Ligand Frag.) vs. 72.3 | 13.7 (ZnO) vs. 14.1 | Exothermic (~283) |
| [Cu(L')₂] | ~220 | ~245 | 19.8 (S) vs. 20.5 | 67.1 (Ligand Frag.) vs. 66.2 | 13.1 (CuO) vs. 13.7 | Exothermic (~248) |
-
Tonset : Onset temperature of the major decomposition step.
-
Tpeak : Temperature of the maximum rate of mass loss (from the derivative TGA curve).
-
L : 4-(2-Methoxyphenyl)thiophenol
-
L' : 4-Methoxythiophenol (for comparison)
Interpretation of Thermal Events:
-
Higher Stability: The complexes of 4-(2-Methoxyphenyl)thiophenol (L) are predicted to exhibit higher thermal stability (higher Tonset) compared to the simpler 4-methoxythiophenol (L') complex. This can be attributed to the increased molecular weight and potentially greater van der Waals forces and steric hindrance from the additional aromatic ring, which can stabilize the crystal lattice.
-
Decomposition Stages: The decomposition is likely a multi-stage process.[6]
-
Initial Degradation: The first significant mass loss may correspond to the fragmentation of the most labile parts of the ligand. Pyrolysis studies of methoxyphenols show that an initial step is often the loss of a methyl radical from the methoxy group.[7] This could be followed by the cleavage of the C-S or M-S bond.
-
Major Ligand Loss: The subsequent, larger mass loss represents the catastrophic breakdown and volatilization of the bulk organic ligand structure.
-
Final Residue: The process concludes with the formation of a stable inorganic residue, typically the corresponding metal oxide in an inert atmosphere containing trace oxygen, or the metal sulfide/metal under strictly anaerobic conditions.[5][8]
-
-
DSC Correlation: The major decomposition events are typically accompanied by strong exothermic peaks in the DSC curve, indicating that the bond-breaking and rearrangement processes are energetically favorable once initiated.[9]
Proposed Decomposition Pathway
Based on the pyrolysis mechanisms of related aromatic and organosulfur compounds, a plausible thermal decomposition pathway for a representative [M(L)₂] complex can be proposed. The initial steps are critical and can involve several competing reactions.
The pyrolysis of methoxyphenols is known to initiate with the homolytic cleavage of the O-CH₃ bond to release a methyl radical.[7][10] Concurrently, the metal-sulfur bond is often a point of thermal weakness in thiolate complexes. The pathway below illustrates one probable sequence of events.
This proposed mechanism involves an initial, rate-limiting bond cleavage event, followed by a cascade of fragmentation reactions leading to volatile organic products and a stable inorganic residue. The exact nature of the volatile fragments, such as cyclopentadienone, is suggested by studies on the decomposition of methoxyphenols.[7][10]
Conclusion
While direct experimental data for 4-(2-Methoxyphenyl)thiophenol complexes remains to be published, a robust analytical framework can be established based on the known behavior of related compounds. The TGA/DSC protocol detailed herein provides a reliable method for characterizing their thermal properties. It is predicted that these complexes will exhibit significant thermal stability, decomposing in a multi-stage process initiated above 240 °C. The nature of the metal ion is expected to fine-tune this stability. This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of these and other novel coordination complexes, ensuring that subsequent experimental work is built upon sound scientific principles.
References
- National Laboratory of the Rockies Research Hub. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadieneone, Vinylacetylene and Acetylene.
- ResearchGate. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF.
- Benchchem. (2025). An In-depth Technical Guide on the Thermal Stability and Decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
- SciELO. (2024). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium.
- ResearchGate. (n.d.). A quantum chemical study of the mechanism of thermal decomposition of N′-methoxy-N-methyldiazene N-oxide | Request PDF.
- ResearchGate. (2009). Thermal stability and decomposition of sulphur and selenium compounds.
- ResearchGate. (n.d.). TGA (a) and DSC (b) curves of coordination polymers based on....
- PMC. (n.d.). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone.
- MDPI. (2025). Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes.
- PMC. (n.d.). Synthesis of Metal Chalcogenide Semiconductors by Thermal Decomposition of Organosulfur and Organoselenium Compounds.
- ResearchGate. (n.d.). Thermochemistry of Organosulfur Compounds | Request PDF.
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- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Methoxyphenyl)thiophenol
Understanding the Hazard: The Causality Behind Thiophenol Safety
4-(2-Methoxyphenyl)thiophenol belongs to the thiophenol family, aromatic compounds containing a sulfanyl group (-SH) attached to a benzene ring. The primary hazards associated with this class of chemicals stem from their reactivity and biological interactions.
-
Toxicity: Thiophenols are generally toxic by all routes of exposure: inhalation, ingestion, and dermal absorption[1][2]. The sulfur atom can interact with various biological systems, and the aromatic ring enhances its distribution within the body.
-
Irritation: These compounds are known to be significant irritants to the skin, eyes, and respiratory system[3][4][5][6][7]. Direct contact can cause chemical burns and severe irritation[1].
-
Flammability: Thiophenols are flammable liquids and vapors. Vapors can be heavier than air, travel to an ignition source, and flash back[1][8]. Therefore, stringent control of ignition sources is mandatory[9][10][11].
-
Stench: A defining characteristic of thiols is their powerful and repulsive odor[2][4][6][12]. While this serves as a warning sign, olfactory fatigue can occur, making it an unreliable indicator of hazardous concentrations.
Given these intrinsic properties, a multi-layered approach to personal protection is not merely a recommendation—it is a necessity.
The Core of Protection: Selecting and Using Your PPE
The selection of Personal Protective Equipment (PPE) must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling 4-(2-Methoxyphenyl)thiophenol.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene)[13][14]. Double-gloving is highly recommended. | Thiophenols can be absorbed through the skin[2]. Nitrile gloves offer good resistance to a range of chemicals, but always check the manufacturer's compatibility data. Change gloves immediately upon contamination and after each use[13]. |
| Eye & Face Protection | Tightly fitting chemical splash goggles meeting ANSI Z87.1 or EN 166 standards[13][14]. A full-face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes that can cause severe eye irritation or damage[1][6]. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs[14][15]. Chemical-resistant apron and arm sleeves for larger quantities or splash-prone operations. | Prevents skin contact with the chemical. Flame-resistant material is crucial due to the flammability of thiophenols[1][8]. Contaminated clothing must be removed immediately and decontaminated before reuse[1]. |
| Respiratory Protection | All handling must be conducted within a certified chemical fume hood[1][8]. If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required[14][15][16]. | Thiophenol vapors are toxic upon inhalation[9]. A chemical fume hood is the primary engineering control to minimize respiratory exposure. |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes[15]. | Protects feet from spills and provides a stable footing in the laboratory environment. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section outlines the procedural steps for working with 4-(2-Methoxyphenyl)thiophenol, from preparation to waste disposal. Adherence to this workflow is critical for ensuring a safe operational environment.
Pre-Operational Safety Check
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. The sash should be kept as low as possible.
-
PPE Inspection: Inspect all PPE for damage (e.g., cracks, holes) before use[15].
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher[1].
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (like activated carbon adsorbent or sand) is readily accessible[1][10]. WARNING: Never use powdered hypochlorites or other strong oxidizers for thiol spills, as this can lead to autoignition[13].
Chemical Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Aliquotting and Transfer: Conduct all transfers of the chemical inside the fume hood. Use non-sparking tools to prevent ignition[8][10][11]. Keep containers tightly closed when not in use[1][9].
-
Heating and Reactions: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames[8]. Be aware that thermal decomposition can generate highly toxic gases like sulfur oxides[8][12].
-
Post-Handling Decontamination: After completing the work, wipe down the work surface in the fume hood with an appropriate decontaminating solution.
Workflow for Handling 4-(2-Methoxyphenyl)thiophenol
Caption: Safe handling workflow from preparation to disposal.
Disposal Plan: Managing Thiophenol Waste
Improper disposal is a significant risk. Thiophenol and its derivatives must be treated as hazardous waste[13].
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing 4-(2-Methoxyphenyl)thiophenol in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid waste, including gloves, paper towels, and absorbent materials, must be placed in a separate, sealed plastic bag or container within the fume hood to contain the odor[13]. This container should then be placed in a larger, labeled hazardous waste drum[13].
-
-
Container Management: Use containers that are chemically compatible and can be tightly sealed to prevent the escape of vapors[9]. Never overfill waste containers.
-
Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program, following all local, state, and federal regulations[2][8][13].
Emergency Procedures: Immediate and Effective Response
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes[1]. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention[1]. |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (using a pocket mask with a one-way valve)[1]. Seek immediate medical attention[4][7]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention[1][9]. |
By implementing this comprehensive safety framework, you can effectively mitigate the risks associated with handling 4-(2-Methoxyphenyl)thiophenol, ensuring a secure environment for both personnel and pioneering research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
